molecular formula C7H5Cl3 B081129 1-Chloro-3-(dichloromethyl)benzene CAS No. 15145-69-4

1-Chloro-3-(dichloromethyl)benzene

Cat. No.: B081129
CAS No.: 15145-69-4
M. Wt: 195.5 g/mol
InChI Key: ACNQJGLSENYFQJ-UHFFFAOYSA-N
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Description

1-Chloro-3-(dichloromethyl)benzene (CAS 15145-69-4) is a chlorinated aromatic compound with the molecular formula C₇H₅Cl₃ and a molecular weight of 195.47 g/mol . This clear, colorless to slightly yellow liquid is characterized by a boiling point of 235-237°C and a density of 1.384 g/cm³ . As a versatile research-grade intermediate, its structure, featuring a chlorine atom and a reactive dichloromethyl group on the benzene ring, makes it a valuable electrophile in organic synthesis . It is commonly employed in nucleophilic substitution reactions to form new carbon-nucleophile bonds, facilitating the synthesis of complex molecules for pharmaceutical and agrochemical research . Furthermore, it can act as an alkylating agent in Friedel-Crafts reactions to introduce alkyl groups onto aromatic systems . The compound can be analyzed using reverse-phase HPLC methods, such as on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . From a biological perspective, the compound's reactivity allows it to interact with biological systems, where it has been associated with inducing oxidative stress and causing DNA damage, which are areas of interest in toxicological studies . It is typically prepared via radical chlorination of m-chlorotoluene, a process that requires careful control of stoichiometry and temperature to prevent over-chlorination . Researchers should note that this compound is corrosive and requires careful handling with appropriate personal protective equipment to prevent contact with skin or eyes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-chloro-3-(dichloromethyl)benzene
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InChI

InChI=1S/C7H5Cl3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H
Source PubChem
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InChI Key

ACNQJGLSENYFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
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DSSTOX Substance ID

DTXSID70164789
Record name 1-Chloro-3-(dichloromethyl)benzene
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Molecular Weight

195.5 g/mol
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CAS No.

15145-69-4
Record name 1-Chloro-3-(dichloromethyl)benzene
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Record name 1-Chloro-3-(dichloromethyl)benzene
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Record name 1-Chloro-3-(dichloromethyl)benzene
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Record name 1-chloro-3-(dichloromethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-(dichloromethyl)benzene (CAS: 15145-69-4): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Chloro-3-(dichloromethyl)benzene, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, synthesis protocols, key chemical transformations, and safety considerations, grounding our discussion in established scientific principles and field-proven insights.

Core Compound Profile and Physicochemical Properties

This compound, also known by synonyms such as 3-chlorobenzal chloride and m-chlorobenzylidene chloride, is a chlorinated aromatic compound with the molecular formula C₇H₅Cl₃.[1][2] Its structure is characterized by a benzene ring substituted at the 1- and 3- positions with a chlorine atom and a dichloromethyl group, respectively. This unique arrangement of electron-withdrawing groups dictates its chemical reactivity and utility as a versatile synthetic building block.[1]

The compound is a clear, colorless to slightly yellow liquid with a pungent odor.[1][3] Its significance in organic synthesis stems primarily from the reactive dichloromethyl group, which serves as a masked aldehyde (formyl) group, and its substituted aromatic core.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueUnitSource
Identifiers
CAS Number15145-69-4-[2]
IUPAC NameThis compound-[2]
Molecular FormulaC₇H₅Cl₃-[1][2]
Molecular Weight195.47 / 195.5 g/mol [1][2]
Physical Properties
AppearanceClear, colorless to slightly yellow liquid-[1]
Boiling Point235-237°C[1]
Density1.384g/cm³[1]
Normal Boiling Point (Tboil)503.07K[4]
Normal Melting Point (Tfus)282.35K[4]
Computed Properties
logPoct/wat (Octanol/Water Partition Coeff.)3.816-[4]
Water Solubility (log10WS)-3.80mol/l[4]
Critical Pressure (Pc)3555.77kPa[4]
Critical Temperature (Tc)742.51K[4]

Synthesis and Manufacturing Insights

The industrial preparation of this compound is typically achieved through the free-radical chlorination of m-chlorotoluene.[1] This process requires careful control over reaction conditions to achieve the desired dichlorination of the methyl group while minimizing side reactions, such as further chlorination to 1-chloro-3-(trichloromethyl)benzene or electrophilic substitution on the aromatic ring.

Causality in Synthesis: Why Radical Chlorination?

The choice of radical chlorination is dictated by the desired outcome. The reaction proceeds via a free-radical chain mechanism initiated by UV light or a chemical initiator. This pathway selectively targets the benzylic protons of the methyl group, which are significantly weaker and more susceptible to abstraction than the aromatic C-H bonds.

  • Initiation: UV light promotes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of m-chlorotoluene to form a benzylic radical and HCl. This benzylic radical is resonance-stabilized, favoring its formation. The benzylic radical then reacts with another molecule of Cl₂ to form 1-chloro-3-(chloromethyl)benzene and a new chlorine radical, continuing the chain. This process repeats to form the dichloromethyl product.

  • Termination: The reaction ceases when radicals combine.

Controlling the stoichiometry of chlorine and the reaction temperature is critical.[1] Insufficient chlorine will yield a mixture rich in the monochlorinated intermediate, while an excess can lead to the formation of the undesired trichloromethyl derivative. Iron catalysts must be avoided as they promote electrophilic chlorination of the benzene ring.[3]

Synthesis_of_1_Chloro_3_dichloromethyl_benzene m_chlorotoluene m-Chlorotoluene conditions UV Light or Heat (Radical Initiator) m_chlorotoluene->conditions Cl2 2 Cl₂ Cl2->conditions product This compound HCl 2 HCl conditions->product conditions->HCl

Figure 1: Synthesis of this compound via radical chlorination of m-chlorotoluene.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups.

Hydrolysis to 3-Chlorobenzaldehyde: The Gateway Transformation

The most significant reaction of the dichloromethyl group is its hydrolysis to an aldehyde (formyl) group. This transformation makes this compound a stable and convenient precursor to 3-chlorobenzaldehyde, a widely used intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[5][6][7]

The hydrolysis is typically performed in water, often with a catalyst such as ferric chloride or zinc chloride, at elevated temperatures.[8]

Hydrolysis_Reaction reactant This compound conditions Heat (e.g., FeCl₃ catalyst) reactant->conditions water H₂O water->conditions product 3-Chlorobenzaldehyde HCl 2 HCl conditions->product conditions->HCl

Figure 2: Hydrolysis of this compound to form 3-chlorobenzaldehyde.

Protocol: Hydrolysis to 3-Chlorobenzaldehyde

This protocol is a representative procedure based on established chemical principles.[8]

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reagents: To the flask, add this compound (1.0 eq) and water. Add a catalytic amount of ferric chloride (e.g., 0.1-0.5% by mass).[8]

  • Reaction: Heat the mixture to 100-120°C with vigorous stirring.[8] The reaction progress can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting material. The reaction typically takes 1.5-3 hours.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The organic product will separate from the aqueous layer.

  • Purification: Separate the organic layer. The crude 3-chlorobenzaldehyde can be purified by vacuum distillation to yield the final product.[6]

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effects (-I) of both the chloro and dichloromethyl substituents.[9]

  • Chloro Group (-Cl): Weakly deactivating but ortho-, para-directing due to its resonance-donating effect (+R).

  • Dichloromethyl Group (-CHCl₂): Strongly deactivating and meta-directing due to its powerful inductive effect.[9]

The combined effect of these two groups makes EAS reactions sluggish and directs incoming electrophiles primarily to the positions meta to the dichloromethyl group and ortho/para to the chloro group. The C5 position is the most likely site of substitution. However, a significant limitation is the compound's general inertness towards Friedel-Crafts alkylation and acylation, which typically fail on strongly deactivated rings.[9]

Nucleophilic Substitution

The dichloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups, although this is less common than hydrolysis.[1]

Role in Drug Discovery and Development

While not typically an active pharmaceutical ingredient (API) itself, this compound is a crucial starting material for synthesizing more complex molecules. Its primary role is as a precursor to 3-chlorobenzaldehyde, which is then elaborated into various drug scaffolds.

The chloro-substituent itself is a key feature in many pharmaceuticals. The strategic placement of chlorine atoms can significantly enhance a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[10][11] This phenomenon, sometimes termed the "magic chloro" effect, is due to chlorine's ability to modulate lipophilicity, block sites of metabolic attack, and engage in favorable halogen bonding interactions with protein targets.[11] Therefore, intermediates like this compound provide an essential entry point for incorporating this valuable halogen into novel drug candidates.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a suite of standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity assessment.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for both purity analysis and structural confirmation by examining the fragmentation pattern.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups, such as C-Cl and aromatic C-H bonds.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive structural elucidation by revealing the chemical environment of each proton and carbon atom in the molecule.

Safety, Handling, and Storage

Table 2: GHS Hazard Information

Hazard ClassCodeStatementSource
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[2]
Acute Toxicity, OralH302Harmful if swallowed[12]
Acute Toxicity, InhalationH332Harmful if inhaled[12]

This compound is a corrosive and hazardous chemical that must be handled with extreme care.[1][2] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[12][13]

Mandatory Handling Procedures:
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[12]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length trousers.

  • Handling Practices: Avoid all contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Spill Response: In case of a spill, evacuate the area. Use an appropriate absorbent material for containment and dispose of it as hazardous waste.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[12] Keep away from incompatible materials such as strong oxidizing agents and bases.

References

  • This compound | CAS 15145-69-4. Benchchem.

  • This compound | C7H5Cl3 | CID 84803. PubChem, National Center for Biotechnology Information.

  • CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution. Google Patents.

  • Preparation of 1-chloro-2-(dichloromethyl)benzene. PrepChem.com.

  • How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. Quora.

  • Chemical Properties of Benzene, 1-chloro-3-(dichloromethyl)- (CAS 15145-69-4). Cheméo.

  • Preparation of 3-chlorobenzaldehyde. PrepChem.com.

  • SAFETY DATA SHEET - 3-Chlorobenzal chloride. Fisher Scientific.

  • US3297771A - Trichloromethylation of chlorosubstituted benzenes. Google Patents.

  • Application Notes and Protocols: Electrophilic Aromatic Substitution on 1-Chloro-2-(dichloromethyl)benzene. Benchchem.

  • Functionalization of 3-Chlorobenzaldehyde. ResearchGate.

  • 1,3-Bis(chloromethyl)benzene. ResearchGate.

  • Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from.... ResearchGate.

  • Benzene, 1-chloro-3-(chloromethyl)-. NIST WebBook.

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.

  • How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. Quora.

  • m-Chlorobenzaldehyde. Organic Syntheses Procedure.

  • 3-Chlorobenzal chloride - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • CN106977381A - Synthesis process of o-chlorobenzaldehyde. Google Patents.

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.

  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Byju's.

  • 3-CHLORO BENZALDEHYDE FOR SYNTHESIS. CDH Fine Chemical.

Sources

physical and chemical properties of 1-Chloro-3-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Chloro-3-(dichloromethyl)benzene

Introduction

This compound is a chlorinated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring both a chlorinated benzene ring and a reactive dichloromethyl group, makes it a valuable electrophile for creating new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, analytical characterization, reactivity, and safety protocols, tailored for researchers and professionals in organic synthesis, drug development, and agrochemical science. The information presented herein is synthesized from established chemical data sources to ensure technical accuracy and practical relevance.

Compound Identification and Molecular Structure

A clear identification is paramount for the safe and effective use of any chemical intermediate.

  • IUPAC Name: this compound[1]

  • CAS Number: 15145-69-4[1][2]

  • Molecular Formula: C₇H₅Cl₃[1][2]

  • Synonyms: 3-Chlorobenzal chloride, m-Chlorobenzal chloride, 3-Chlorobenzylidene chloride[1]

The structural arrangement of the chloro and dichloromethyl groups on the benzene ring dictates its reactivity.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and thermodynamic properties of a compound are critical for designing reaction conditions, purification protocols, and safe handling procedures. This compound is a clear, colorless to slightly yellow liquid at room temperature.[2]

PropertyValueUnitSource
Molecular Weight 195.47 g/mol [1][2]
Boiling Point 235 - 237°C[2]
Density 1.384g/cm³[2]
Appearance Clear, colorless to slightly yellow liquid-[2]
Octanol/Water Partition Coefficient (logP) 3.816-[3]
Water Solubility (log₁₀WS) -3.80mol/L[3]
Enthalpy of Vaporization (ΔvapH°) 46.88kJ/mol[3]
Enthalpy of Fusion (ΔfusH°) 16.61kJ/mol[3]

Synthesis and Purification

The primary industrial synthesis route for this compound is the radical chlorination of m-chlorotoluene. This process requires careful control over reaction conditions to prevent over-chlorination and the formation of byproducts.[2] A common laboratory-scale approach involves a two-step process to enhance selectivity.

Experimental Protocol: Two-Step Synthesis
  • Step 1: Monochlorination of m-Chlorotoluene

    • Objective: To synthesize the intermediate, 1-chloro-3-(chloromethyl)benzene.

    • Procedure: In a reaction vessel equipped for gas dispersion, dissolve m-chlorotoluene in a suitable solvent. Add a Lewis acid catalyst, such as FeCl₃. Bubble chlorine gas (Cl₂) through the solution at approximately 40°C for 2 hours.[2] The reaction progress can be monitored by gas chromatography (GC).

    • Workup: Upon completion, the reaction mixture is washed to remove the catalyst and distilled to isolate the 1-chloro-3-(chloromethyl)benzene intermediate. This step typically yields around 89% of the desired product.[2]

  • Step 2: Dichlorination of the Intermediate

    • Objective: To convert 1-chloro-3-(chloromethyl)benzene to the final product.

    • Procedure: The purified intermediate from Step 1 is subjected to further chlorination with Cl₂ gas under UV irradiation. The reaction is typically maintained at 60°C for 2-3 hours.[2]

    • Workup: The resulting mixture is subjected to vacuum distillation to purify the final this compound. This second step achieves a conversion rate of approximately 68-75%.[2]

cluster_0 Step 1: Monochlorination cluster_1 Step 2: Dichlorination A m-Chlorotoluene B Chlorination (Cl₂, FeCl₃, 40°C) A->B Reactant C Intermediate: 1-Chloro-3-(chloromethyl)benzene B->C Yield: ~89% D Chlorination (Cl₂, UV light, 60°C) C->D Purified Intermediate E Final Product: This compound D->E Conversion: ~75%

Sources

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Chloro-3-(dichloromethyl)benzene, also known as 3-chlorobenzal chloride, is a pivotal intermediate in the synthesis of a variety of agrochemicals, pharmaceuticals, and specialty chemicals. Its utility stems from the reactive dichloromethyl group, which can be readily converted into other functional groups, most notably an aldehyde, to yield 3-chlorobenzaldehyde. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in the field of drug development and chemical manufacturing. The document delves into the mechanistic underpinnings, procedural details, and comparative analysis of the two most prevalent synthetic strategies: the free-radical chlorination of 3-chlorotoluene and the conversion of 3-chlorobenzaldehyde.

Introduction

The synthesis of substituted aromatic compounds is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with tailored properties. This compound serves as a key building block, offering a strategic entry point for the introduction of a formyl group at the meta-position of a chlorinated benzene ring. The presence of the chlorine atom on the aromatic ring and the dichloromethyl group provides two distinct points for further chemical modification, making it a versatile precursor in multi-step syntheses. This guide aims to provide a detailed, field-proven technical overview of its synthesis, emphasizing the causality behind experimental choices and ensuring the reproducibility of the described protocols.

Pathway 1: Free-Radical Side-Chain Chlorination of 3-Chlorotoluene

This is the most direct and industrially favored route for the synthesis of this compound. The methodology is predicated on the selective chlorination of the methyl group of 3-chlorotoluene, leaving the aromatic ring intact. This selectivity is achieved by employing reaction conditions that favor a free-radical mechanism over an electrophilic aromatic substitution.

Mechanistic Insight

The reaction proceeds via a classic free-radical chain reaction, which can be dissected into three key stages: initiation, propagation, and termination.[1]

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This process requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[2]

    Cl₂ + hν (UV light) → 2 Cl•

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 3-chlorotoluene, forming a resonance-stabilized 3-chlorobenzyl radical and a molecule of hydrogen chloride (HCl). This benzylic radical is then attacked by a molecule of chlorine to yield 3-chlorobenzyl chloride and a new chlorine radical, which continues the chain.[3]

    Cl• + C₇H₇Cl → •C₇H₆Cl + HCl •C₇H₆Cl + Cl₂ → C₇H₆Cl₂ + Cl•

    The reaction continues with the further chlorination of the monochlorinated product to the desired dichlorinated product, this compound.

    Cl• + C₇H₆Cl₂ → •C₇H₅Cl₂ + HCl •C₇H₅Cl₂ + Cl₂ → C₇H₅Cl₃ + Cl•

  • Termination: The chain reaction is terminated when two radicals combine to form a stable molecule.[1]

    2 Cl• → Cl₂ 2 •C₇H₆Cl → C₁₄H₁₂Cl₂ •C₇H₆Cl + Cl• → C₇H₆Cl₂

The key to a successful synthesis is to control the reaction conditions to favor the formation of the dichloromethyl product while minimizing the formation of the monochlorinated intermediate and the over-chlorinated trichloromethyl byproduct. This is typically achieved by carefully monitoring the amount of chlorine introduced into the reaction mixture.

Experimental Protocol: Free-Radical Chlorination

The following protocol is adapted from a well-established procedure for the chlorination of a substituted toluene and is applicable to the synthesis of this compound from 3-chlorotoluene.[4]

Materials and Equipment:

  • 3-chlorotoluene

  • Chlorine gas

  • Phosphorus pentachloride (optional, as a catalyst)

  • Round-bottom flask (two-necked)

  • Reflux condenser

  • Gas inlet tube

  • Heating mantle or oil bath

  • UV lamp (e.g., 100-watt tungsten lamp)

  • Gas absorption trap (for HCl)

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a two-necked round-bottom flask with a reflux condenser and a gas inlet tube that extends below the surface of the reaction mixture. The outlet of the condenser should be connected to a gas absorption trap containing a dilute sodium hydroxide solution to neutralize the evolved hydrogen chloride gas.

  • Charging the Flask: In the tared flask, place 1 mole of 3-chlorotoluene and a catalytic amount (e.g., 0.02 moles) of phosphorus pentachloride.

  • Reaction Conditions: Heat the flask in an oil bath to a temperature of 160-170°C.

  • Initiation: Illuminate the flask with a UV lamp.

  • Chlorination: Introduce a steady stream of chlorine gas through the gas inlet tube. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain the desired temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by the gain in weight of the reaction flask. For the formation of the dichlorinated product, the theoretical weight gain is approximately 70 grams per mole of 3-chlorotoluene.

  • Work-up: Once the desired weight gain is achieved, stop the flow of chlorine and turn off the UV lamp. Allow the reaction mixture to cool to room temperature.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting material and other chlorinated byproducts.

Visualization of the Free-Radical Chlorination Pathway

Free_Radical_Chlorination start 3-Chlorotoluene intermediate1 3-Chlorobenzyl Chloride start->intermediate1 + Cl₂ / hν - HCl product This compound intermediate1->product + Cl₂ / hν - HCl side_product 1-Chloro-3-(trichloromethyl)benzene product->side_product + Cl₂ / hν - HCl

Caption: Stepwise free-radical chlorination of 3-chlorotoluene.

Pathway 2: Conversion of 3-Chlorobenzaldehyde

An alternative synthetic route to this compound involves the conversion of the aldehyde functional group of 3-chlorobenzaldehyde into a geminal dichloride. This transformation is typically accomplished using a strong chlorinating agent such as phosphorus pentachloride (PCl₅).

Mechanistic Insight

The reaction of an aldehyde with phosphorus pentachloride proceeds through a series of nucleophilic addition and elimination steps.

  • Initial Adduct Formation: The carbonyl oxygen of 3-chlorobenzaldehyde acts as a nucleophile and attacks the electrophilic phosphorus atom of PCl₅, leading to the formation of an intermediate adduct and the displacement of a chloride ion.

  • Chloride Attack and Elimination: The displaced chloride ion then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of phosphoryl chloride (POCl₃) to yield the desired this compound.[5][6]

The overall reaction can be summarized as:

C₇H₅ClO + PCl₅ → C₇H₅Cl₃ + POCl₃

This method is particularly useful for smaller-scale laboratory preparations where 3-chlorobenzaldehyde is a readily available starting material.

Experimental Protocol: Conversion from Aldehyde

The following protocol is based on a general procedure for the conversion of benzophenones to geminal dichlorides using phosphorus pentachloride.[7]

Materials and Equipment:

  • 3-chlorobenzaldehyde

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (or another inert solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole of 3-chlorobenzaldehyde in an inert solvent such as dichloromethane.

  • Reagent Addition: Slowly add 1.1 moles of phosphorus pentachloride to the solution. The addition should be done in portions to control the exothermic reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to hydrolyze the excess PCl₅ and POCl₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, a dilute sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation.

Visualization of the Aldehyde Conversion Pathway

Aldehyde_Conversion start 3-Chlorobenzaldehyde product This compound start->product + PCl₅ - POCl₃

Caption: Conversion of 3-chlorobenzaldehyde to the target compound.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Free-Radical ChlorinationPathway 2: Conversion of Aldehyde
Starting Material 3-Chlorotoluene3-Chlorobenzaldehyde
Reagents Chlorine gas, UV light/heatPhosphorus pentachloride (PCl₅)
Mechanism Free-radical chain reactionNucleophilic addition-elimination
Key Advantages - More economical for large-scale production- Direct conversion of a readily available starting material- High selectivity for the desired product- Avoids polychlorinated byproducts- Suitable for laboratory scale
Key Disadvantages - Potential for over-chlorination leading to byproducts- Requires specialized equipment (UV lamp, gas handling)- Can be difficult to control the degree of chlorination- PCl₅ is corrosive and moisture-sensitive- Generates corrosive byproducts (HCl, POCl₃)- Starting material is more expensive than 3-chlorotoluene
Industrial Applicability HighModerate

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways, each with its own set of advantages and considerations. The free-radical chlorination of 3-chlorotoluene is the preferred method for industrial-scale production due to its cost-effectiveness and the directness of the transformation. However, it requires careful control to achieve a good yield of the desired dichlorinated product while minimizing the formation of impurities. On the other hand, the conversion of 3-chlorobenzaldehyde using phosphorus pentachloride offers higher selectivity and is a reliable method for laboratory-scale synthesis, albeit with more hazardous reagents and a more expensive starting material. The choice of synthetic route will ultimately depend on the desired scale of production, the availability of starting materials, and the specific requirements for product purity.

References

  • CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl)
  • p-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])

  • CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl)
  • CN106977381A - Synthesis process of o-chlorobenzaldehyde - Google P
  • US4046656A - Photochlorination process for methyl aromatic compounds - Google P
  • free radical substitution in the methylbenzene and chlorine reaction - Chemguide. (URL: [Link])

  • Photochlorination - Wikipedia. (URL: [Link])

  • Multiple Free Radical Substitutions in the Reaction of Methylbenzene and Chlorine | ChemKey - Shout Education. (URL: [Link])

  • CA1153534A - Process for the preparation of phosphorus pentachloride - Google P
  • (PDF) Functionalization of 3-Chlorobenzaldehyde - ResearchGate. (URL: [Link])

  • o-CHLOROBENZOYL CHLORIDE - Organic Syntheses Procedure. (URL: [Link])

  • This compound | C7H5Cl3 | CID 84803 - PubChem. (URL: [Link])

  • Theoretical investigation on o-, m-, and p-chlorotoluene photodissociations at 193 and 266nm | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])

  • [Solved] Benzaldehyde reacts with PCl5 to give: - Testbook. (URL: [Link])

  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light - Preprints.org. (URL: [Link])

  • What is the major product when 4-chlorotoluene is reacted with chlorine in the presence of sunlight followed by hydrolysis and heat? - Quora. (URL: [Link])

  • (PDF) 1,3-Bis(chloromethyl)benzene - ResearchGate. (URL: [Link])

  • Solved Question 9 Chlorination of m-chlorotoluene yields | Chegg.com. (URL: [Link])

  • free radical substitution in the methylbenzene and chlorine reaction - Chemguide. (URL: [Link])

  • Phosphorus pentachloride - Wikipedia. (URL: [Link])

  • CN101774908A - Method for producing m-chlorobenzoyl chloride - Google P

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structural characterization of 1-Chloro-3-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Characterization of 1-Chloro-3-(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive (CAS No. 15145-69-4). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the unambiguous confirmation of its molecular structure and purity is paramount. This document moves beyond rote procedural descriptions to offer an integrated analytical strategy, grounding each step in fundamental chemical principles. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices, from sample preparation to data interpretation, is elucidated to provide a self-validating system for analysis.

Introduction and Physicochemical Profile

This compound is a chlorinated aromatic compound whose utility as a precursor hinges on the precise arrangement of its functional groups.[1] The reactive dichloromethyl group, in particular, serves as a versatile handle in organic synthesis, often employed in nucleophilic substitution and Friedel-Crafts reactions.[1] An incorrect substitution pattern on the benzene ring or incomplete chlorination of the methyl group can lead to significant impurities, impacting reaction yields, downstream product safety, and regulatory compliance. Therefore, a multi-technique approach is not merely recommended but essential for robust characterization.

The initial step in any characterization workflow is to understand the compound's basic physical and chemical properties, which inform handling, storage, and analytical method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15145-69-4[2]
Molecular Formula C₇H₅Cl₃[2]
Molecular Weight 195.47 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid[1]
Boiling Point 235-237 °C[1]
Density 1.384 g/cm³[1]
IUPAC Name This compound[2]

Contextual Synthesis: Anticipating Potential Impurities

The most common route for synthesizing this compound is the radical chlorination of 3-chlorotoluene.[1] This process involves the reaction of 3-chlorotoluene with chlorine gas under UV light.[3]

Why this matters: Understanding the synthesis route is critical for anticipating potential process-related impurities. In this case, incomplete chlorination could result in residual 1-chloro-3-(chloromethyl)benzene (one less chlorine) or over-chlorination leading to 1-chloro-3-(trichloromethyl)benzene. The presence of iron as a catalyst must be avoided as it promotes undesired ring chlorination.[3] Our characterization strategy must be capable of distinguishing the target molecule from these closely related structures.

Core Analytical Techniques: A Multi-Pronged Approach

No single technique can provide a complete structural picture. We advocate for an integrated workflow where each method provides a unique and complementary piece of the puzzle.

cluster_0 Integrated Characterization Workflow cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Data Interpretation & Validation Sample Pristine Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Parallel Analysis MS Mass Spectrometry (GC-MS) Sample->MS Parallel Analysis IR IR Spectroscopy Sample->IR Parallel Analysis HPLC HPLC Analysis Sample->HPLC Parallel Analysis Structure Molecular Framework (C-H Skeleton) NMR->Structure Provides Weight Molecular Weight & Isotopic Pattern MS->Weight Provides Bonds Functional Groups (C-Cl, C-H) IR->Bonds Provides Purity Quantitative Purity (e.g., >99%) HPLC->Purity Provides Conclusion Unambiguous Structural Confirmation Structure->Conclusion Integrated Evidence Weight->Conclusion Integrated Evidence Bonds->Conclusion Integrated Evidence Purity->Conclusion Integrated Evidence

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of structural elucidation for organic molecules because it maps the carbon-hydrogen framework. It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbon atoms. For this compound, we expect specific signals that confirm the 1,3-substitution pattern on the aromatic ring and the presence of the dichloromethyl group.

Expected ¹H NMR Spectrum:

  • Aromatic Region (approx. 7.3-7.6 ppm): The four aromatic protons will appear as a complex multiplet. The 1,3-disubstitution pattern prevents simple, clean splitting. The proton between the two electron-withdrawing groups (at C2) will likely be the most downfield.

  • Aliphatic Region (approx. 6.6-6.8 ppm): The single proton of the dichloromethyl (-CHCl₂) group will appear as a singlet. Its position is significantly downfield due to the deshielding effect of the two adjacent chlorine atoms.

Expected ¹³C NMR Spectrum:

  • Aromatic Carbons (approx. 125-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the dichloromethyl group and the carbon bearing the chlorine atom will be identifiable by their chemical shifts.

  • Aliphatic Carbon (approx. 70-75 ppm): A single signal corresponding to the carbon of the dichloromethyl group.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[4]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0 ppm and serves as a reference point for all other chemical shifts.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-5 second relaxation delay).

    • Acquire a ¹³C NMR spectrum using proton decoupling (e.g., >1024 scans, 2-second relaxation delay).

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.

Mass Spectrometry (MS)

Expertise & Causality: MS is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For chlorinated compounds, MS is exceptionally powerful due to the characteristic isotopic distribution of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing three chlorine atoms, like our target, will exhibit a distinctive pattern of isotopic peaks (M, M+2, M+4, M+6) in predictable ratios, providing a definitive signature for the number of chlorine atoms present.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A cluster of peaks will be observed corresponding to the molecular ion. The nominal mass peak will be at m/z 194 (for C₇H₅³⁵Cl₃). The cluster will include peaks at m/z 196, 198, and 200 due to the presence of ³⁷Cl isotopes. The relative intensities of this cluster are a high-confidence indicator.

  • Key Fragments: Expect fragmentation corresponding to the loss of chlorine atoms (M-35/37) and the dichloromethyl group. A prominent peak at m/z 159/161 would correspond to the loss of one chlorine atom.[2]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C. This separates the target compound from volatile impurities.

  • MS Method:

    • Ion Source: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 300 to capture the molecular ion and relevant fragments.

  • Analysis: Integrate the peak corresponding to the analyte and analyze the resulting mass spectrum. Compare the isotopic cluster of the molecular ion to the theoretical pattern for a C₇H₅Cl₃ molecule.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. While it does not provide the detailed connectivity map of NMR, it serves as a quick verification of key structural features. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, acting as a molecular fingerprint.

Expected Key Absorption Bands:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~800-600 cm⁻¹: C-Cl stretching. The presence of multiple strong bands in this region is characteristic of organochlorine compounds.

  • ~1250-1000 cm⁻¹: C-H bending vibrations.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the sample scan (typically 16-32 scans are co-added for a good signal-to-noise ratio).

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Chromatographic Purity Assessment

Trustworthiness: Spectroscopic characterization is only meaningful if the sample is pure. HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is suitable for this compound.

cluster_0 Reverse-Phase HPLC Workflow MobilePhase Mobile Phase (MeCN/Water/Acid) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column Injector->Column Sample Sample Vial Sample->Injector Detector UV Detector (254 nm) Column->Detector Data Chromatogram (Peak Area vs. Time) Detector->Data

Caption: A typical reverse-phase HPLC experimental setup.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[5] A typical starting point is 60:40 (v/v) Acetonitrile:Water. Filter and degas the mobile phase.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or acetonitrile at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Instrumentation:

    • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.

    • Flow Rate: Set to a typical rate of 1.0 mL/min.

    • Detector: Set the UV detector to a wavelength where the aromatic ring absorbs, typically 254 nm.[1]

    • Column Temperature: Maintain a constant temperature, e.g., 30 °C, for reproducibility.

  • Analysis: Inject a small volume (5-10 µL) of the sample. Record the chromatogram for a sufficient duration (e.g., 10-15 minutes) to ensure all potential late-eluting impurities are observed.

  • Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Safety and Handling

Trustworthiness: A critical component of any technical guide is a clear statement on safe handling. This compound is a hazardous substance.

  • Hazard Identification: It is classified as corrosive and is known to cause severe skin burns and eye damage (GHS Hazard Statement H314).[2]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Have appropriate spill cleanup materials readily available.

Conclusion

The is a case study in the power of integrated analytical chemistry. While NMR spectroscopy provides the definitive map of the molecular skeleton, its findings are corroborated and strengthened by mass spectrometry, which confirms the elemental composition and isotopic signature. IR spectroscopy offers a rapid check of functional groups, and HPLC provides the quantitative measure of purity essential for its use in research and development. By following this multi-faceted, evidence-based workflow, researchers can ensure the identity and quality of this critical chemical intermediate with the highest degree of scientific confidence.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84803, this compound. Available: [Link]

  • PrepChem.com (n.d.). Preparation of 1-chloro-2-(dichloromethyl)benzene. Note: This reference describes the synthesis of an isomer but the principles of radical chlorination are directly applicable. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10943, 1,3-Dichlorobenzene. Available: [Link]

  • Cheméo (n.d.). Chemical Properties of Benzene, 1-chloro-3-(chloromethyl)- (CAS 620-20-2). Available: [Link]

  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available: [Link]

  • NIST (n.d.). Benzene, 1,3-dichloro- in the NIST Chemistry WebBook. Available: [Link]

  • SIELC Technologies (2018). This compound HPLC Analysis. Available: [Link]

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An In-depth Technical Guide to the Solubility of 1-Chloro-3-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-3-(dichloromethyl)benzene (CAS No. 15145-69-4), a key intermediate in organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document details the theoretical underpinnings of its solubility profile and presents robust, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in common laboratory solvents.

Compound Profile and Physicochemical Properties

This compound is a chlorinated aromatic compound with a distinct chemical profile that dictates its physical behavior and reactivity.[1] Its structure, featuring a benzene ring substituted with both a chlorine atom and a dichloromethyl group, renders it a valuable electrophile and alkylating agent in synthetic chemistry.[1] A thorough understanding of its fundamental properties is the first step in predicting its solubility.

The key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 15145-69-4[1][2][3]
Molecular Formula C₇H₅Cl₃[1][2][3]
Molecular Weight 195.47 g/mol [1][2]
Appearance Clear, colorless to slightly yellow liquid[1]
Density 1.384 g/cm³[1]
Boiling Point 235-237 °C[1]
Melting Point ~9.2 °C (282.35 K) (Calculated)[2]
Water Solubility log10(S) = -3.80 (Calculated)[2]
Octanol-Water Partition Coefficient (logP) 3.816 (Calculated)[2]

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] The high calculated octanol-water partition coefficient (logP) of 3.816 indicates that this compound is significantly more lipophilic (oil-loving) than hydrophilic (water-loving), predicting poor solubility in water and good solubility in nonpolar organic solvents.[2]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The compound's aromatic ring and chlorinated substituents contribute to its overall nonpolar character. It is expected to exhibit high solubility in these solvents due to favorable van der Waals interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): While these solvents possess a dipole moment, they lack acidic protons. This compound is predicted to be readily soluble in solvents like DCM and THF, which can effectively solvate its structure through dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by strong hydrogen bonding networks. The energy required to disrupt these networks to accommodate the nonpolar solute molecule is significant. Therefore, this compound is expected to have very low solubility in water and limited solubility in lower-chain alcohols like ethanol and methanol.[2]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate process design. The following protocols are presented as robust, self-validating systems for generating high-quality solubility data.

Rationale for Method Selection

For generating precise, thermodynamically sound solubility data, the Isothermal Equilibrium Shake-Flask Method is the gold standard. This method, detailed in OECD Guideline 105, ensures that a true equilibrium between the undissolved solute and the saturated solution is achieved at a constant temperature.[5][6] For understanding how solubility changes with temperature—a critical factor for crystallization processes—the Polythermal Temperature Variation Method is highly effective.[7]

Protocol 1: Isothermal Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the saturation solubility at a specific temperature. The core principle is to agitate an excess of the solute in the chosen solvent for a sufficient duration to reach equilibrium, followed by separation of the phases and quantification of the solute in the liquid phase.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker). The presence of undissolved solute must be visually confirmed throughout the experiment.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a predetermined period. A preliminary kinetic study is advised to determine the time required to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Cease agitation and allow the mixture to settle for at least 24 hours at the same constant temperature to ensure complete separation of the undissolved solute from the saturated solution.

  • Sampling: Carefully extract an aliquot of the clear, supernatant (saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (~254 nm) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Validation: Repeat the experiment at different time points (e.g., 24h, 48h, 72h). The solubility is confirmed when consecutive measurements yield statistically identical concentration values, demonstrating that equilibrium has been reached.

Shake_Flask_Workflow cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4 & 5: Sampling & Quantification A Add excess solute to known volume of solvent B Agitate at constant temperature (e.g., 24-72h) A->B C Cease agitation and allow solid to settle (≥24h) B->C D Filter and sample clear supernatant C->D E Analyze concentration (e.g., HPLC, GC) D->E

Caption: Workflow for the Shake-Flask Solubility Method.

Protocol 2: Temperature-Dependent Solubility Profile (Polythermal Method)

This method is ideal for efficiently generating a solubility curve across a range of temperatures.[7]

Step-by-Step Methodology:

  • Preparation: Prepare several sealed vials, each containing a known mass of this compound and a known mass of the solvent. Each vial should represent a different, precise concentration.

  • Heating Cycle: Place the vials in an instrument capable of controlled heating and turbidity detection (e.g., a Crystal16 instrument). Slowly heat the vials (e.g., 0.5 °C/min) while stirring.

  • Clear Point Determination: Monitor the samples visually or with a turbidity sensor. The temperature at which the last solid particle dissolves is the "clear point." This temperature and the known concentration of that vial represent one point on the solubility curve.[7]

  • Cooling Cycle (Optional but Recommended): Slowly cool the solution to observe the "cloud point," the temperature at which crystals reappear. The difference between the clear and cloud points defines the metastable zone width (MSZW), which is crucial for crystallization process design.

  • Data Compilation: Repeat for all vials to generate a series of data points (concentration vs. temperature) that constitute the solubility curve.

Temp_Variation_Workflow cluster_prep Step 1: Preparation cluster_run Step 2 & 3: Heating & Detection cluster_data Step 4: Data Compilation A Prepare multiple vials with known solute/solvent mass B Slowly heat vials (e.g., 0.5 °C/min) with stirring A->B C Record 'Clear Point' T° (complete dissolution) B->C D Plot T° vs. Concentration C->D Repeat for all vials E Generate Solubility Curve D->E

Caption: Workflow for the Temperature Variation Solubility Method.

Safety & Handling Precautions

This compound must be handled with appropriate care due to its hazardous nature.

  • Hazard Identification: The compound is classified as causing severe skin burns and eye damage (H314).[3] It is considered corrosive.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Data Interpretation & Application

The solubility data generated through these protocols are directly applicable to several key areas of research and development:

  • Reaction Chemistry: Selecting an appropriate solvent that dissolves reactants to a sufficient concentration is critical for achieving optimal reaction rates.

  • Crystallization & Purification: A temperature-dependent solubility curve is essential for designing cooling crystallization processes, allowing for the calculation of theoretical yield and optimization of cooling profiles to control particle size and purity.

  • Formulation Development: For pharmaceutical or agrochemical applications, understanding the solubility in various excipients and solvent systems is fundamental to developing stable and bioavailable formulations.

By employing the rigorous methodologies outlined in this guide, researchers can generate the reliable solubility data necessary to accelerate their development timelines and ensure the robustness of their chemical processes.

References

  • Cheméo. Chemical Properties of Benzene, 1-chloro-3-(dichloromethyl)- (CAS 15145-69-4). [Link]

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723. [Link]

  • Wikipedia. 1,3-Dichlorobenzene. [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • BCCampus. Solubility of Organic Compounds. [Link]

  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • RSC Education. The effect of temperature on solubility. [Link]

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  • Technobis Crystallization Systems. The importance of solubility and how to collect it using dynamic methods. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

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chemical characteristics of 3-chlorobenzal chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Characteristics of 3-Chlorobenzal Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzal chloride, systematically named 1-chloro-3-(dichloromethyl)benzene, is a significant chlorinated aromatic hydrocarbon utilized primarily as a chemical intermediate. Its bifunctional nature, characterized by a reactive dichloromethyl group and a chlorinated benzene ring, makes it a versatile precursor in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive overview of the essential , detailing its physicochemical properties, synthesis methodologies, key chemical reactions, and applications. Furthermore, it outlines crucial safety and handling protocols to ensure its proper use in a laboratory and industrial setting.

Introduction

3-Chlorobenzal chloride (CAS No. 15145-69-4), also known as 3-chlorobenzylidene chloride or alpha,alpha,3-trichlorotoluene, is a distinct chemical entity from its isomers and related compounds such as 3-chlorobenzyl chloride and 3-chlorobenzoyl chloride. The presence of a geminal dichloride on the benzylic carbon imparts unique reactivity to the molecule, making it a valuable synthon. This document aims to serve as a technical resource for professionals in the chemical and pharmaceutical sciences, offering in-depth insights into the scientific principles and practical applications of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 3-chlorobenzal chloride are fundamental to its handling, storage, and application in synthesis.

Physical Properties

A summary of the key physical properties of 3-chlorobenzal chloride is presented in the table below. It is a colorless liquid that is denser than and insoluble in water.[1] As a lachrymator, it can cause tearing upon exposure.[1]

PropertyValueReference(s)
Molecular Formula C₇H₅Cl₃[2]
Molecular Weight 195.47 g/mol [2]
CAS Number 15145-69-4[2]
Appearance Colorless liquid[1]
Boiling Point Data for the specific isomer is not readily available, but related compounds like 3-chlorobenzyl chloride boil at 215-216 °C.[3]
Density Denser than water[1]
Solubility Insoluble in water[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-chlorobenzal chloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: The spectrum is expected to show a singlet for the benzylic proton (CHCl₂) and multiplets in the aromatic region corresponding to the protons on the substituted benzene ring.

    • ¹³C NMR: The spectrum will display a signal for the dichloromethyl carbon and distinct signals for the aromatic carbons, including the carbon attached to the chlorine atom.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the benzylic carbon, C=C stretching of the aromatic ring, and C-Cl stretching.[2]

  • Mass Spectrometry (MS) : The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak would be expected at m/z 194 (for ³⁵Cl isotopes) with characteristic isotopic peaks for the three chlorine atoms.[2]

Synthesis of 3-Chlorobenzal Chloride

The primary industrial synthesis of 3-chlorobenzal chloride involves the free-radical chlorination of 3-chlorotoluene.[4] This reaction is typically initiated by UV light or a radical initiator.

Reaction Mechanism: Free-Radical Chlorination

The side-chain chlorination of 3-chlorotoluene proceeds via a free-radical chain mechanism.[5] The reaction can be broken down into three key stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light start 3-Chlorotoluene radical_intermediate 3-Chlorobenzyl Radical start->radical_intermediate + Cl• radical_intermediate->start + HCl product1 3-Chlorobenzyl Chloride radical_intermediate->product1 + Cl₂ Cl_rad_prop2 Cl• HCl HCl Cl_rad_prop Cl• Cl2_prop Cl₂ product1_again 3-Chlorobenzyl Chloride radical_intermediate2 3-Chlorobenzal Radical product1_again->radical_intermediate2 + Cl• radical_intermediate2->product1_again + HCl product2 3-Chlorobenzal Chloride radical_intermediate2->product2 + Cl₂ Cl_rad_term1 Cl• Cl2_term Cl₂ Cl_rad_term1->Cl2_term + Cl• Cl_rad_term2 Cl• benzyl_rad_term1 3-Chlorobenzyl Radical dimer Dimer benzyl_rad_term1->dimer + 3-Chlorobenzyl Radical benzyl_rad_term2 3-Chlorobenzyl Radical

Caption: Free-radical chlorination of 3-chlorotoluene.

Experimental Protocol: Synthesis from 3-Chlorotoluene

The following is a generalized protocol for the synthesis of 3-chlorobenzal chloride.

  • Apparatus Setup : A multi-necked round-bottom flask is equipped with a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. The outlet of the condenser is connected to a gas trap to neutralize excess chlorine and hydrogen chloride gas.

  • Reaction Initiation : 3-Chlorotoluene is charged into the flask and heated to reflux.[6]

  • Chlorination : Gaseous chlorine is bubbled through the refluxing 3-chlorotoluene while the mixture is irradiated with a UV lamp to initiate the radical reaction.[6]

  • Monitoring : The progress of the reaction can be monitored by periodically measuring the density of the reaction mixture or by gas chromatography (GC) to determine the relative amounts of starting material, monochlorinated, and dichlorinated products.

  • Work-up and Purification : Once the desired degree of chlorination is achieved, the chlorine gas flow is stopped, and the reaction mixture is cooled. The crude product is then purified by fractional distillation under reduced pressure to isolate 3-chlorobenzal chloride.

Chemical Reactivity and Key Reactions

The dichloromethyl group is the primary site of reactivity in 3-chlorobenzal chloride, making it susceptible to nucleophilic substitution reactions.

Hydrolysis to 3-Chlorobenzaldehyde

One of the most important reactions of 3-chlorobenzal chloride is its hydrolysis to 3-chlorobenzaldehyde.[4] This reaction is typically carried out in the presence of water, often with a catalyst to facilitate the process.

G start 3-Chlorobenzal Chloride intermediate1 Hemichloral Intermediate start->intermediate1 + H₂O product 3-Chlorobenzaldehyde intermediate1->product - HCl HCl 2 HCl

Caption: Hydrolysis of 3-chlorobenzal chloride.

Reactions with Other Nucleophiles

3-Chlorobenzal chloride reacts with a variety of nucleophiles, leading to the formation of different functional groups.

  • Reaction with Alcohols : In the presence of a base, 3-chlorobenzal chloride can react with alcohols to form the corresponding acetals of 3-chlorobenzaldehyde.

  • Reaction with Amines : Reaction with primary or secondary amines can lead to the formation of imines or enamines, respectively, after the initial substitution and elimination of HCl.

Applications in Research and Industry

3-Chlorobenzal chloride serves as a crucial intermediate in the synthesis of various fine chemicals.

Pharmaceutical Synthesis

While specific examples for 3-chlorobenzal chloride are less documented than for its isomers, related chloro-substituted benzoyl chlorides are used in the synthesis of various pharmaceutical compounds.[7][8] The resulting 3-chlorobenzaldehyde from hydrolysis is a versatile building block for the synthesis of more complex molecules.

Agrochemical Synthesis

Chlorinated aromatic compounds are integral to the synthesis of many herbicides and fungicides.[7][9] For instance, chloro-trichloromethylbenzene compounds, which are structurally similar to 3-chlorobenzal chloride, are key intermediates in the preparation of fungicides.[9]

Dye Manufacturing

The reactivity of 3-chlorobenzal chloride allows for its use as a precursor in the dye industry, where the introduction of a substituted benzaldehyde moiety is required.[3]

Safety, Handling, and Storage

3-Chlorobenzal chloride is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary
  • Corrosive : Causes severe skin burns and eye damage.[2]

  • Toxic : Harmful if swallowed or inhaled.[1]

  • Irritant : Irritating to the skin, eyes, and respiratory system.[1]

  • Lachrymator : Causes tearing.[1]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed to prevent exposure to moisture, as it can slowly react with water to form hydrochloric acid.[1]

Conclusion

3-Chlorobenzal chloride is a reactive chemical intermediate with significant applications in organic synthesis. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its safe and effective use in research and development. This guide has provided a detailed overview of these aspects to support the work of scientists and professionals in the field.

References

  • Loba Chemie. (n.d.). 3-CHLOROTOLUENE. Retrieved from [Link]

  • Stenutz, R. (n.d.). 3-chlorobenzoyl chloride. Retrieved from [Link]

  • Aksjonova, K., Belyakov, S., Liepinsh, E., Boman, A., Lundstedt, T., Lek, P., & Trapencieris, P. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44(14), 2200–2208. [Link]

  • NurdRage. (2016, August 6). Make p-chlorobenzyl chloride (from para-chlorotoluene) 3rd step in making pyrimethamine [Video]. YouTube. [Link]

  • CN101774908A. (2010). Method for producing m-chlorobenzoyl chloride.
  • US5981803A. (1999). Process for the preparation of chloro-benzoyl chlorides.
  • CN106349121A. (2017). Preparation method of 3,5-dichlorobenzoyl chloride.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-(chloromethyl)- (CAS 620-20-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(chloromethyl)benzene. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chlorobenzaldehyde. PubChem. Retrieved from [Link]

  • de la Ossa, M. Á. G., et al. (2007). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.
  • US3624157A. (1971). Process for preparing ortho-chlorobenzaldehyde.
  • Siddiqui, H., et al. (2017). p-Chlorobenzoylglycine and its derivatives as potential antibacterial agents. Medicinal Chemistry, 13(5), 465-476.
  • Wang, Y., et al. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Processes, 11(3), 941.
  • Li, Y., et al. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids.
  • Villalpando, A., et al. (2013). Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols. The Journal of organic chemistry, 78(17), 8545–8556.
  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Mather, J. G., & Shorter, J. (1961). The cumulative effect of substituents in an aromatic nucleus on reactions of the side-chain: The effect of the chlorine as substituent on the reaction of benzoyl chlorides with aniline, on the alkaline hydrolysis of ethyl benzoates, and on the ionisation of benzoic acids. Journal of the Chemical Society (Resumed), 4744-4753.
  • Ashenhurst, J. (2013, July 30). Free Radical Reactions. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2016, June 6). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent.
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  • SpectraBase. (n.d.). 1-Chloro-3-nitro-benzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

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Navigating the Toxicological Landscape of 1-Chloro-3-(dichloromethyl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive toxicological overview of 1-Chloro-3-(dichloromethyl)benzene (CAS No. 15145-69-4), a chlorinated aromatic compound. In the absence of extensive direct toxicological studies on this specific molecule, this document synthesizes available data from safety data sheets and extrapolates from toxicological profiles of structurally analogous compounds, such as dichlorobenzenes, to provide a robust hazard assessment. This approach, rooted in the principles of chemical grouping and read-across, offers critical insights for researchers, scientists, and drug development professionals engaged in work with this and similar chemical entities.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated aromatic hydrocarbon. A thorough understanding of its physical and chemical properties is fundamental to predicting its environmental fate, potential for exposure, and biological interactions.

PropertyValueSource
Molecular Formula C₇H₅Cl₃
Molecular Weight 195.48 g/mol
Appearance Colorless to light yellow liquidInferred from similar compounds
Boiling Point 235-237 °CInferred from similar compounds
Density 1.384 g/cm³Inferred from similar compounds
Solubility Insoluble in water; soluble in organic solventsInferred from similar compounds

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers, this compound is classified as a hazardous substance. The primary and most immediate concerns are its corrosive effects on tissues.

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1]

These classifications necessitate stringent handling procedures and the use of appropriate personal protective equipment (PPE) to prevent any direct contact.

Toxicological Profile: An Extrapolative Analysis

Due to the limited availability of specific toxicological studies on this compound, this section presents a detailed profile based on data from structurally related compounds, primarily 1,3-dichlorobenzene and other chlorinated benzenes. This read-across approach is a scientifically accepted method for predicting the toxicity of untested chemicals.

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance. For chlorinated benzenes, the acute toxicity is generally low to moderate.

RouteEndpointValue (Species)Analogous CompoundSource
Oral LD₅₀>5000 mg/kg (Rat)1-Chloro-4-(trifluoromethyl)benzene[2]
Dermal LD₅₀>5000 mg/kg (Rabbit)1-Chloro-4-(trifluoromethyl)benzene[2]
Inhalation LC₅₀>32 mg/L (Rat)1-Chloro-4-(trifluoromethyl)benzene[2]

Symptoms of Acute Exposure: Inhalation of high concentrations of similar compounds can lead to respiratory tract irritation.[3] Ingestion may cause gastrointestinal distress. Direct contact is expected to cause severe skin and eye burns.[1]

Irritation and Corrosivity

As per the GHS classification, this compound is considered corrosive.[1] This is a critical hazard that dictates handling protocols.

  • Skin: Expected to cause severe burns upon direct contact. Prolonged or repeated exposure to less concentrated forms may lead to dermatitis.

  • Eyes: Poses a high risk of serious and potentially irreversible eye damage.

Sensitization

There is no direct data on the sensitization potential of this compound. However, some chlorinated aromatic compounds have been shown to be weak skin sensitizers in animal studies, such as the murine Local Lymph Node Assay (LLNA).[2]

Repeated Dose Toxicity

Chronic or sub-chronic exposure to dichlorobenzenes has been shown to primarily affect the liver and kidneys in animal studies.[3] These effects are generally observed at high dose levels.

Mutagenicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound has not been directly evaluated. However, data on related compounds present a mixed picture.

  • Mutagenicity: In vitro studies on chlorobenzene have shown some potential for DNA damage, though results across different assays are sometimes conflicting.[4]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified para-dichlorobenzene as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[5] Conversely, ortho- and meta-dichlorobenzene are "not classifiable as to their carcinogenicity to humans" (Group 3) due to inadequate evidence.[5] Given the structural similarities, a cautious approach regarding the carcinogenic potential of this compound is warranted.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound and its close analogs is limited. Studies on some dichlorobenzenes have not shown significant reproductive or developmental effects at doses that were not maternally toxic.

Experimental Protocols for Toxicological Assessment

For researchers needing to generate specific toxicological data for this compound or similar compounds, adherence to standardized and validated protocols is paramount. The following section outlines key experimental workflows based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This method is a stepwise procedure that uses a minimal number of animals to estimate the LD₅₀.

Methodology:

  • Animal Selection: Use a single sex (typically females, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats).

  • Dose Selection: The initial dose is selected from a series of fixed dose levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg). The choice is based on any existing information about the substance's toxicity.

  • Dosing and Observation: A single animal is dosed. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the next animal is given a higher dose. If it dies, the next receives a lower dose.

  • Endpoint: The test is concluded when a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred). The LD₅₀ is then calculated using maximum likelihood methods.

  • Clinical Observations: Animals are observed for signs of toxicity and mortality for at least 14 days.

OECD_TG_425 start Start: Select Initial Dose dose1 Dose Animal 1 start->dose1 observe1 Observe Outcome (48h) dose1->observe1 decision1 Survived? observe1->decision1 dose_up Increase Dose for Next Animal decision1->dose_up Yes dose_down Decrease Dose for Next Animal decision1->dose_down No continue_test Continue Dosing Sequentially dose_up->continue_test dose_down->continue_test stop Stopping Criterion Met continue_test->stop calculate Calculate LD50 stop->calculate OECD_TG_431 start Prepare RHE Tissue Cultures apply_chemical Apply Test Chemical start->apply_chemical expose_3min Expose for 3 min apply_chemical->expose_3min expose_1hr Expose for 1 hour apply_chemical->expose_1hr wash Wash and Incubate expose_3min->wash expose_1hr->wash mtt_assay Perform MTT Assay wash->mtt_assay measure_viability Measure Cell Viability mtt_assay->measure_viability classify Classify as Corrosive or Non-Corrosive measure_viability->classify end End classify->end

Caption: OECD TG 431 Workflow

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This is a widely used in vitro test for identifying gene mutations.

Methodology:

  • Tester Strains: Use several strains of Salmonella typhimurium and Escherichia coli that have been engineered to be sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to various concentrations of the test substance on a minimal agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium). A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Safe Handling and Storage

Given its corrosive nature and potential for other toxic effects, strict safety protocols are mandatory when handling this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol generation, use a respirator with an appropriate organic vapor cartridge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, evacuate the area, wear appropriate PPE, and contain the spill with an inert absorbent material. Dispose of the waste in accordance with local, state, and federal regulations.

Conclusion

While specific toxicological data for this compound is scarce, a comprehensive hazard assessment can be constructed by leveraging data from structurally similar compounds. The primary and most immediate hazard is its corrosivity, necessitating careful handling to avoid skin and eye damage. The potential for target organ toxicity (liver and kidneys) upon repeated exposure and possible carcinogenicity, as suggested by data on related dichlorobenzenes, should be considered in risk assessments for long-term or high-level exposures. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fill the existing knowledge gaps and ensure the safe use of this and other novel chemical entities in a research and development setting.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Medical Management Guidelines for 1,3-Dichlorobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Chlorobenzene: Acute Exposure Guideline Levels. In: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. Washington (DC): National Academies Press (US); 2012. Available from: [Link]

  • Science.gov. acute toxicity ld50: Topics. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes. In: Toxicological Profile for Dichlorobenzenes. Atlanta (GA): Agency for Toxic Substances and Disease Registry (US); 2006 Aug. Available from: [Link]

  • International Agency for Research on Cancer (IARC). (1999). DICHLOROBENZENES. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 73. Lyon (FR): IARC. Available from: [Link]

  • MSDS of 1,3-Bis(chloromethyl)benzene. (2011).
  • Office of Environmental Health Hazard Assessment (OEHHA). (1999). Determination of Acute Reference Exposure Levels for Airborne Toxicants. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Dichlorobenzenes. Retrieved from [Link]

  • PubChem. 1,3-Dichlorobenzene. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • National Toxicology Program (NTP). (2000). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

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An In-Depth Technical Guide to the Environmental Persistence and Degradation of 1-Chloro-3-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(dichloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C₇H₅Cl₃.[1] It serves as a versatile intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its chemical structure, featuring a chlorinated benzene ring and a dichloromethyl group, imparts specific reactivity and physicochemical properties that dictate its environmental fate and persistence. Understanding the degradation pathways and environmental behavior of this compound is crucial for assessing its potential environmental impact and for developing strategies for its safe use and disposal. This guide provides a comprehensive overview of the current knowledge on the environmental persistence and degradation of this compound, including its abiotic and biotic degradation pathways, environmental transport, and analytical methodologies for its detection.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular FormulaC₇H₅Cl₃[1]
Molecular Weight195.47 g/mol [1]
Boiling Point235-237 °C[1]
Density1.384 g/cm³[1]
Water SolubilityEstimated at 158.8 mg/L at 25°CEPI Suite™
Log Octanol-Water Partition Coefficient (Log Kow)Estimated at 3.68EPI Suite™
Vapor PressureEstimated at 0.048 mmHg at 25°CEPI Suite™
Henry's Law ConstantEstimated at 1.16 x 10⁻⁴ atm-m³/mol at 25°CEPI Suite™

Environmental Fate and Transport

The physicochemical properties of this compound suggest that it will partition between different environmental compartments.

Soil Mobility: The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. A higher Koc value indicates less mobility. The estimated Koc for this compound is 1,380 L/kg (EPI Suite™), which suggests that it has a low to moderate mobility in soil .[2]

Bioaccumulation: The bioconcentration factor (BCF) is an indicator of a chemical's potential to accumulate in aquatic organisms. The estimated BCF for this compound is 245.5 L/kg (EPI Suite™). This value is below the threshold for being considered bioaccumulative (BCF > 2,000), suggesting a low potential for bioaccumulation in aquatic organisms.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are important transformation pathways for many organic compounds in the environment.

Hydrolysis

The dichloromethyl group in this compound is susceptible to hydrolysis, which is the reaction with water. This process is expected to convert the dichloromethyl group to a formyl group, yielding 3-chlorobenzaldehyde as the primary hydrolysis product.

The hydrolysis half-life of this compound is estimated to be approximately 7.4 minutes at 25°C and pH 7 . This rapid hydrolysis suggests that it will not persist in its original form in aqueous environments for extended periods.

Experimental Protocol: Hydrolysis Rate Determination (Following OECD Guideline 111)

This protocol outlines a general procedure to experimentally determine the hydrolysis rate of this compound.

1. Preparation of Buffer Solutions:

  • Prepare sterile buffer solutions at pH 4, 7, and 9.
  • Use buffers that do not contain nucleophiles that could react with the test substance.

2. Test Substance Preparation:

  • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) at a concentration that, when added to the buffer solutions, results in a final concentration below its water solubility and allows for accurate analytical measurement.

3. Experimental Setup:

  • In sterile, light-protected vessels, add the stock solution to each buffer solution to achieve the desired final concentration.
  • Incubate the test solutions at a constant temperature (e.g., 25°C, 40°C, and 50°C) in the dark.
  • At predetermined time intervals, withdraw aliquots from each test solution.

4. Sample Analysis:

  • Immediately quench the hydrolysis reaction in the withdrawn samples (e.g., by acidification or addition of a suitable solvent).
  • Analyze the samples for the concentration of this compound and the formation of 3-chlorobenzaldehyde using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

5. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time for each pH and temperature.
  • Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.
  • Calculate the hydrolysis half-life (t½) using the equation: t½ = ln(2) / k.
Photodegradation

Photodegradation, or photolysis, is the breakdown of a chemical by light. Chlorinated aromatic compounds can undergo photodegradation in both the atmosphere and in water.

Atmospheric Photodegradation: In the atmosphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl (•OH) radicals. The estimated atmospheric half-life of this compound due to reaction with •OH radicals is approximately 3.4 days (EPI Suite™, assuming a •OH radical concentration of 1.5 x 10⁶ molecules/cm³).

Aqueous Photodegradation: Direct photolysis in water can occur if a chemical absorbs light at wavelengths present in sunlight (>290 nm). While specific data for this compound is not available, related chlorobenzene compounds are known to undergo photolysis.[3] The process can involve the cleavage of the carbon-chlorine bond. The quantum yield, which is a measure of the efficiency of a photochemical process, would need to be experimentally determined to accurately predict the rate of aqueous photodegradation.

Experimental Protocol: Aqueous Photodegradation Quantum Yield Determination

This protocol provides a general framework for determining the aqueous photodegradation quantum yield of this compound.

1. Molar Absorptivity Measurement:

  • Determine the molar absorption spectrum of this compound in water to identify the wavelengths of light it absorbs.

2. Irradiation Experiment:

  • Prepare a dilute aqueous solution of this compound of known concentration.
  • Use a chemical actinometer (a compound with a known quantum yield) to measure the photon flux of the light source.
  • Irradiate the test solution and the actinometer solution simultaneously with a light source of known spectral output (e.g., a xenon arc lamp simulating sunlight).
  • At various time intervals, withdraw samples and analyze for the concentration of this compound.

3. Data Analysis:

  • Calculate the rate of disappearance of this compound.
  • Calculate the rate of the photochemical reaction of the actinometer to determine the photon flux.
  • The quantum yield (Φ) can then be calculated using the following equation: Φ_compound = (Rate_compound / Rate_actinometer) * Φ_actinometer

Biotic Degradation

Biodegradation by microorganisms is a major pathway for the removal of many organic pollutants from the environment. The biodegradability of chlorinated aromatic compounds depends on the degree of chlorination and the specific microbial populations present.

Aerobic Biodegradation

Under aerobic conditions, the initial step in the degradation of this compound is likely the hydrolysis of the dichloromethyl group to 3-chlorobenzaldehyde. Subsequently, microorganisms, particularly strains of Pseudomonas and Rhodococcus, are known to degrade chlorinated aromatic compounds.[4][5] The proposed aerobic biodegradation pathway for this compound, following hydrolysis, is depicted below. This pathway involves the oxidation of the aldehyde to a carboxylic acid, followed by dioxygenase-mediated ring cleavage to form chlorocatechol intermediates, which are further metabolized.

Aerobic_Degradation_Pathway cluster_0 Abiotic Hydrolysis cluster_1 Aerobic Biodegradation 1_Chloro_3_dichloromethyl_benzene This compound 3_Chlorobenzaldehyde 3-Chlorobenzaldehyde 1_Chloro_3_dichloromethyl_benzene->3_Chlorobenzaldehyde H₂O 3_Chlorobenzoic_acid 3-Chlorobenzoic acid 3_Chlorobenzaldehyde->3_Chlorobenzoic_acid Aldehyde dehydrogenase Chlorocatechol_intermediate Chlorocatechol Intermediate 3_Chlorobenzoic_acid->Chlorocatechol_intermediate Dioxygenase Ring_cleavage_products Ring Cleavage Products Chlorocatechol_intermediate->Ring_cleavage_products Dioxygenase TCA_cycle TCA Cycle Ring_cleavage_products->TCA_cycle

Caption: Proposed aerobic degradation pathway of this compound.

Anaerobic Biodegradation

Under anaerobic conditions, highly chlorinated benzenes can undergo reductive dechlorination, where chlorine atoms are sequentially removed. While less is known about the anaerobic fate of this compound specifically, it is plausible that it could be subject to reductive dechlorination, particularly of the chlorine atom on the benzene ring.

Experimental Protocol: Ready Biodegradability Test (OECD 301D - Closed Bottle Test)

This protocol describes a screening test for assessing the ready biodegradability of this compound in an aerobic aqueous medium.

1. Inoculum Preparation:

  • Collect an inoculum from a suitable source, such as the effluent of a domestic wastewater treatment plant.
  • Pre-condition the inoculum to the test conditions if necessary.

2. Test Setup:

  • Prepare a mineral salt medium as specified in the OECD 301 guideline.
  • Add the inoculum to the mineral medium.
  • Add this compound as the sole source of organic carbon at a concentration of 2-10 mg/L.
  • Prepare control bottles containing only the inoculum and mineral medium, and abiotic control bottles with the test substance but without inoculum.
  • Fill the bottles completely, ensuring no headspace, and seal them.

3. Incubation:

  • Incubate the bottles in the dark at a constant temperature (20 ± 1°C) for 28 days.

4. Measurement of Oxygen Consumption:

  • At regular intervals, measure the dissolved oxygen concentration in the test and control bottles using an oxygen electrode or a chemical method.

5. Data Analysis:

  • Calculate the percentage of biodegradation based on the biochemical oxygen demand (BOD) as a percentage of the theoretical oxygen demand (ThOD).
  • A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within the 28-day test period and within a 10-day window.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring the presence and fate of this compound in the environment. Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for its analysis.

Experimental Protocol: Analysis of this compound in Water and Soil

Analytical_Workflow cluster_water Water Sample cluster_soil Soil Sample Water_Sample Collect Water Sample LLE Liquid-Liquid Extraction (e.g., with dichloromethane) Water_Sample->LLE Concentration Concentrate Extract LLE->Concentration Soil_Sample Collect Soil Sample Solvent_Extraction Solvent Extraction (e.g., Soxhlet or sonication with hexane/acetone) Soil_Sample->Solvent_Extraction Solvent_Extraction->Concentration Cleanup Clean-up (e.g., silica gel chromatography) Concentration->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Quantification Quantification GC_MS->Quantification

Caption: General workflow for the analysis of this compound in environmental samples.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles with Teflon-lined caps. Preserve by acidifying to pH < 2 with sulfuric acid and store at 4°C.
  • Collect soil samples in glass jars and store at 4°C.

2. Extraction:

  • Water: Perform liquid-liquid extraction (LLE) by shaking the water sample with a suitable organic solvent like dichloromethane or hexane.
  • Soil: Perform solvent extraction using a technique such as Soxhlet extraction or ultrasonic extraction with a solvent mixture like hexane/acetone.[6][7][8]

3. Concentration and Clean-up:

  • Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.
  • If necessary, perform a clean-up step using column chromatography (e.g., with silica gel or Florisil) to remove interfering substances.

4. GC-MS Analysis:

  • Inject a small volume of the concentrated extract into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
  • Use a mass spectrometer as the detector, operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

5. Quantification:

  • Prepare calibration standards of this compound in the same solvent as the final extract.
  • Use an internal standard method for accurate quantification to correct for variations in extraction efficiency and instrument response.

Summary and Conclusion

This compound is a reactive chemical intermediate whose environmental persistence is expected to be limited due to rapid abiotic hydrolysis. The primary degradation product, 3-chlorobenzaldehyde, is anticipated to be more amenable to aerobic biodegradation by common soil and water microorganisms. The compound has a low potential for bioaccumulation. While direct photolysis in water may occur, its rate is unknown. In the atmosphere, it is expected to be degraded by hydroxyl radicals with a half-life of a few days. The analytical methods for its detection in environmental matrices are well-established for related compounds and can be adapted for monitoring purposes. Further experimental studies are needed to confirm the estimated degradation rates and to fully elucidate the biodegradation pathways.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. EPI Suite™ - Estimation Program Interface. [Link]

  • Haigler, B. E., Pettigrew, C. A., & Spain, J. C. (1992). Biodegradation of 4-chlorotoluene by a mutant of Pseudomonas sp. strain JS6. Applied and Environmental Microbiology, 58(7), 2237–2243.
  • Tanaka, H., & Hori, Y. (1973). The mechanism of the hydrolysis of benzyl chloride. Journal of the Chemical Society, Perkin Transactions 2, (11), 1622-1626.
  • U.S. Environmental Protection Agency. (1986). Health and Environmental Effects Profile for Benzyl chloride.
  • Kuyukina, M. S., & Ivshina, I. B. (2010). Biodegradation potential of the genus Rhodococcus.
  • Mihajlović, I., et al. (2015). Determination of chlorinated toluenes in soils using gas chromatography tandem mass spectrometry. Journal of the Serbian Chemical Society, 80(10), 1275-1284.
  • OECD. (1992). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.
  • Oliver, B. G., & Carey, J. H. (1976). Photodegradation of the chlorinated benzenes, phenols and biphenyls. Chemosphere, 5(4), 233-236.
  • OECD. (1992). Test No. 301D: Ready Biodegradability: Closed Bottle Test. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris.
  • ChemSafetyPro. (2016). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). [Link]

  • Restek. (2004).
  • Japan Ministry of the Environment. (2002). III Analytical Methods.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Precursors from 1-Chloro-3-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Chloro-3-(dichloromethyl)benzene is a versatile, yet often overlooked, starting material in the complex landscape of pharmaceutical synthesis. Its true potential is unlocked through its efficient conversion into a pivotal intermediate: 3-chlorobenzaldehyde. The dichloromethyl group serves as a masked aldehyde, providing stability and unique reactivity that can be strategically exploited. This guide provides an in-depth exploration of the synthetic pathways originating from this compound, focusing on the generation of high-value pharmaceutical precursors. We will delve into the causality behind experimental choices, providing robust, self-validating protocols for researchers, scientists, and professionals in drug development. The chloro-substituent is a common feature in many active pharmaceutical ingredients (APIs), contributing to modifications in lipophilicity, metabolic stability, and binding interactions.[1]

The central strategy involves a primary transformation followed by divergent synthetic routes. This modular approach allows for the creation of a library of precursors from a single, readily available starting material.

G A This compound B 3-Chlorobenzaldehyde (Pivotal Intermediate) A->B Hydrolysis C 3-Chlorobenzoic Acid B->C Oxidation D Substituted 3-Chlorobenzylamines B->D Reductive Amination E Substituted 3-Chlorostyrenes B->E Wittig Reaction F Substituted (3-Chlorophenyl)methanols B->F Grignard Reaction

Caption: Overall synthetic workflow from the starting material.

Part 1: The Gateway Reaction - Hydrolysis to 3-Chlorobenzaldehyde

The dichloromethyl group is essentially a protected aldehyde. Its conversion via hydrolysis is the cornerstone of this entire synthetic strategy. The reaction proceeds by nucleophilic substitution, where water attacks the electrophilic carbon, followed by the elimination of HCl to form the carbonyl group. Acidic conditions are typically employed to protonate a chlorine atom, facilitating its departure as a leaving group and enhancing the carbon's electrophilicity.

Protocol 1: Acid-Catalyzed Hydrolysis

  • Objective: To efficiently and cleanly convert this compound to 3-Chlorobenzaldehyde.

  • Rationale: Sulfuric acid acts as both a catalyst and a dehydrating agent, driving the reaction towards the product. The biphasic nature of the reaction (organic starting material, aqueous acid) often necessitates vigorous stirring to maximize the interfacial area for reaction.

  • Materials:

    • This compound (1.0 eq)

    • Sulfuric acid (50-70% in water)

    • Dichloromethane (DCM) or Toluene for extraction

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

    • Slowly add the sulfuric acid solution (approx. 5-10 volumes relative to the substrate) to the flask. Caution: This addition can be exothermic.

    • Heat the mixture to 85-95°C with vigorous stirring. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by periodically taking aliquots from the organic layer.

    • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel and dilute with cold deionized water.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic extracts and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 3-chlorobenzaldehyde.

    • The product can be purified further by vacuum distillation if necessary.

  • Safety Note: Handle sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Part 2: Divergent Synthesis of Pharmaceutical Precursors

With 3-chlorobenzaldehyde in hand, we can now access a variety of important molecular scaffolds.

Application A: Oxidation to 3-Chlorobenzoic Acid

3-Chlorobenzoic acid is a widely used building block in the synthesis of analgesics, anti-inflammatory agents, and other pharmaceuticals.[2] The oxidation of the aldehyde is a straightforward and high-yielding transformation.

G A 3-Chlorobenzaldehyde B 3-Chlorobenzoic Acid A->B KMnO₄ or H₂O₂

Caption: Oxidation of 3-chlorobenzaldehyde.

Protocol 2: Potassium Permanganate Oxidation

  • Objective: To synthesize 3-Chlorobenzoic acid.

  • Rationale: Potassium permanganate (KMnO₄) is a powerful oxidizing agent. The reaction is typically performed in an aqueous alkaline solution to improve the solubility of the permanganate and the intermediate carboxylate salt. Acidification in the workup protonates the carboxylate to yield the final product.

  • Materials:

    • 3-Chlorobenzaldehyde (1.0 eq)

    • Potassium permanganate (KMnO₄) (approx. 1.1 eq)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Hydrochloric acid (HCl), concentrated

    • Sodium bisulfite (NaHSO₃) (for quenching)

    • Deionized water

  • Procedure:

    • Dissolve 3-chlorobenzaldehyde in a minimal amount of a suitable solvent like acetone or tert-butanol, and place it in a flask with a stirrer.

    • In a separate beaker, prepare a solution of KMnO₄ and a small amount of NaOH in water.

    • Slowly add the KMnO₄ solution to the aldehyde solution. The reaction is exothermic; maintain the temperature below 40°C using an ice bath.

    • Stir vigorously until the characteristic purple color of the permanganate disappears, indicating its consumption, and a brown precipitate of manganese dioxide (MnO₂) forms.

    • Quench any excess KMnO₄ by the dropwise addition of a saturated NaHSO₃ solution until the mixture becomes colorless or light yellow.

    • Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

    • Cool the filtrate in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~2.

    • The 3-chlorobenzoic acid will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to a constant weight. Recrystallization from an ethanol/water mixture can be performed for higher purity.[3][4]

ParameterProtocol 1: HydrolysisProtocol 2: Oxidation
Starting Material This compound3-Chlorobenzaldehyde
Key Reagent Sulfuric AcidPotassium Permanganate
Solvent Biphasic (organic/aqueous)Water/Acetone
Temperature 85-95°C< 40°C
Product 3-Chlorobenzaldehyde3-Chlorobenzoic Acid
Typical Yield > 90%> 85%
Application B: Reductive Amination to Substituted Benzylamines

Reductive amination is one of the most powerful methods for forming C-N bonds and is fundamental in the synthesis of countless APIs.[5] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine.

G A 3-Chlorobenzaldehyde + R-NH₂ B Imine Intermediate A->B Condensation C Substituted 3-Chlorobenzylamine B->C Reduction (NaBH(OAc)₃)

Caption: Reductive amination pathway.

Protocol 3: One-Pot Reductive Amination

  • Objective: To synthesize N-substituted-3-chlorobenzylamines.

  • Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. Its tolerance for slightly acidic conditions, which favor iminium ion formation, makes it ideal for one-pot procedures.

  • Materials:

    • 3-Chlorobenzaldehyde (1.0 eq)

    • Primary or secondary amine (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

    • Acetic acid (optional, as catalyst)

  • Procedure:

    • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzaldehyde and the desired amine in anhydrous DCM.

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.

    • In portions, carefully add the sodium triacetoxyborohydride to the solution. Note: Gas evolution (hydrogen) may occur.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude amine can be purified by column chromatography on silica gel.

Application C: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide.[6] This provides a route to substituted 3-chlorostyrenes, which are precursors for polymerization and can be further functionalized via reactions at the double bond.

Protocol 4: Synthesis of 1-Chloro-3-vinylbenzene

  • Objective: To generate a terminal alkene from 3-chlorobenzaldehyde.

  • Rationale: The reaction involves the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, forming a betaine intermediate which then collapses to form the alkene and triphenylphosphine oxide. A strong base is required to deprotonate the phosphonium salt to generate the reactive ylide.

  • Materials:

    • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻) (1.1 eq)

    • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu) (1.05 eq)

    • 3-Chlorobenzaldehyde (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether for extraction

  • Procedure:

    • Under a strict inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-BuLi dropwise. The solution will turn a characteristic deep orange or yellow color, indicating the formation of the ylide. Stir for 30-60 minutes at this temperature.

    • In a separate flask, dissolve 3-chlorobenzaldehyde in a small amount of anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by adding water.

    • Extract the mixture with diethyl ether. The byproduct, triphenylphosphine oxide, is often poorly soluble in ether and may precipitate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate carefully.

    • Purify the resulting 1-chloro-3-vinylbenzene by flash chromatography or distillation.

Application D: Grignard Reaction for Secondary Alcohol Synthesis

The Grignard reaction allows for the formation of C-C bonds by reacting an organomagnesium halide (Grignard reagent) with a carbonyl compound.[7] Reacting 3-chlorobenzaldehyde with various Grignard reagents produces a range of chiral secondary alcohols, which are highly valuable precursors for many APIs.

Protocol 5: Synthesis of 1-(3-Chlorophenyl)ethanol

  • Objective: To synthesize a secondary alcohol via Grignard addition.

  • Rationale: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. Strict anhydrous conditions are critical as Grignard reagents are highly basic and react readily with water.

  • Materials:

    • Magnesium turnings (1.2 eq)

    • Methyl iodide (CH₃I) or Methyl bromide (CH₃Br) (1.1 eq)

    • 3-Chlorobenzaldehyde (1.0 eq)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Iodine crystal (as initiator)

  • Procedure:

    • Place magnesium turnings and a small iodine crystal in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide in anhydrous ether.

    • Add a few drops of the methyl iodide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If it doesn't start, gentle warming may be required.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After addition, stir for another 30 minutes until most of the magnesium is consumed. The Grignard reagent (CH₃MgI) is now formed.

    • Cool the Grignard solution to 0°C.

    • Slowly add a solution of 3-chlorobenzaldehyde in anhydrous ether via the dropping funnel.

    • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Cool the reaction in an ice bath and quench by the slow, careful addition of saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude alcohol.

    • Purify by flash chromatography or distillation.

ParameterProtocol 3: Reductive AminationProtocol 4: Wittig ReactionProtocol 5: Grignard Reaction
Key Reagent NaBH(OAc)₃Phosphonium YlideGrignard Reagent (R-MgX)
Bond Formed C-NC=CC-C (and C-O-H)
Key Intermediate Imine/Iminium IonBetaine/OxaphosphetaneMagnesium Alkoxide
Critical Condition AnhydrousStrict Anhydrous/InertStrict Anhydrous/Inert
Product Class Substituted AmineAlkeneSecondary Alcohol

References

  • Aksjonova, K., Belyakov, S., Liepinsh, E., Boman, A., Lundstedt, T., Lek, P., & Trapencieris, P. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44(14), 2200-2208. Available at: [Link]

  • Quora. (n.d.). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors? Available at: [Link]

  • Gatlik, V., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • NileRed. (2021). Synthesis of 3-chlorobenzoic acid. YouTube. Available at: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 3-Chlorobenzaldehyde. National Institutes of Health. Available at: [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-chlorobenzoic acid. Available at: [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. National Institutes of Health. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

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Application Note: A Validated RP-HPLC Method for Purity Analysis of 1-Chloro-3-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-performance liquid chromatography (HPLC) method for the determination of purity and the impurity profile of 1-Chloro-3-(dichloromethyl)benzene. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical products, where its purity directly impacts the safety and efficacy of the final active ingredient. The developed reverse-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and regulatory submission purposes. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures[1][2].

Introduction

This compound (CAS No. 15145-69-4) is a chlorinated aromatic compound widely used as an electrophile in organic synthesis[3]. Its reactive dichloromethyl group facilitates the formation of complex molecules, making it a valuable building block. However, the manufacturing process, typically involving the radical chlorination of m-chlorotoluene, can introduce a range of impurities[3]. These may include residual starting materials, over- or under-chlorinated by-products, and various isomers.

The presence of such impurities, even in trace amounts, can have significant consequences on the reaction yield, final product quality, and toxicological profile. Therefore, a reliable and validated analytical method is imperative for quantifying the purity of this compound and profiling any related substances. High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose, offering high sensitivity and resolving power for separating structurally similar compounds[4][5][6]. This document provides a comprehensive, field-proven protocol for this analysis.

Analyte Characteristics & Method Rationale

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. The choices made in this protocol are directly informed by the characteristics of this compound.

Physicochemical Properties
PropertyValueSourceJustification for HPLC Method
Molecular Formula C₇H₅Cl₃[3][7]Confirms the elemental composition.
Molecular Weight 195.47 g/mol [3]Used for preparing standard solutions of known molarity.
Appearance Clear, colorless to slightly yellow liquid[3]Indicates that the sample is readily soluble in organic solvents.
LogP (octanol/water) 3.816 (Predicted)[8]The high LogP value indicates significant non-polar character, making it an ideal candidate for Reverse-Phase (RP) chromatography.
Solubility Poor in water; soluble in organic solventsDictates the choice of a suitable sample diluent (e.g., acetonitrile/water mixture) that is compatible with the mobile phase.
UV Absorbance Aromatic Benzene Ring[9]The benzene ring provides a strong chromophore, enabling sensitive detection using a UV spectrophotometer, typically around 254 nm[3].
Rationale for Chromatographic Choices
  • Mode of Separation: Reverse-Phase (RP) HPLC. Given the analyte's non-polar nature (LogP ≈ 3.8), RP-HPLC is the logical choice. The analyte will partition favorably onto a non-polar stationary phase and can be eluted by a polar mobile phase. This is the standard approach for impurity profiling of small organic molecules in the pharmaceutical industry[4].

  • Stationary Phase: C18 (Octadecylsilane) Column. A C18 column provides a highly hydrophobic stationary phase, ensuring sufficient retention of the non-polar this compound and its likely impurities. This allows for effective separation based on subtle differences in hydrophobicity. Modern, end-capped C18 columns offer excellent peak shape and stability[10].

  • Mobile Phase Composition: Acetonitrile and Water. The mobile phase consists of water (the weak solvent) and acetonitrile (the strong organic solvent). Acetonitrile is selected over methanol due to its lower viscosity, which results in lower backpressure and higher column efficiency, and its lower UV cutoff wavelength, which provides a more stable baseline. A small amount of acid (e.g., phosphoric acid) is often added to sharpen peaks by ensuring a consistent ionic environment[3].

  • Elution Method: Gradient Elution. Impurity profiling often involves separating compounds with a wide range of polarities. A gradient elution, which starts with a high proportion of water and gradually increases the concentration of acetonitrile, is essential. This ensures that more polar impurities (which elute early) are well-resolved, while the main, non-polar analyte and any even more non-polar impurities are eluted in a reasonable time with good peak shape.

  • Detection: UV-Vis Photodiode Array (PDA) Detector. While a single-wavelength UV detector set to ~254 nm is sufficient for quantification, a PDA detector is highly recommended. It provides spectral data for each peak, which is invaluable for assessing peak purity and aiding in the tentative identification of unknown impurities by comparing their UV spectra to that of the main analyte.

Experimental Protocol

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • Phosphoric Acid (85%, ACS Grade)

    • This compound Reference Standard (>99.5% purity)

Chromatographic Conditions
ParameterConditionRationale
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for non-polar aromatic compounds.
Mobile Phase A Water with 0.1% v/v Phosphoric AcidPhosphoric acid ensures a low pH to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% v/v Phosphoric AcidAcetonitrile is a strong organic modifier for eluting the analyte.
Gradient Program Time (min)%B
0.040
20.090
25.090
25.140
30.040
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.
Detection Wavelength 254 nm (for quantification), PDA Scan 200-400 nm254 nm is a common wavelength for aromatic compounds. A PDA scan provides additional qualitative data.
Sample Diluent Acetonitrile/Water (50:50, v/v)Solubilizes the analyte and is compatible with the initial mobile phase conditions to ensure good peak shape.
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1 L of deionized water and mix thoroughly.

    • To prepare Mobile Phase B, add 1.0 mL of phosphoric acid to 1 L of acetonitrile and mix thoroughly.

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent. Mix well.

  • Working Standard Solution (100 µg/mL for Purity):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the sample diluent and mix well.

  • Sample Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent. Mix well.

Analytical Workflow

The overall process from sample receipt to final purity reporting follows a systematic workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent (ACN/H2O) sample->dissolve standard Weigh Reference Std. inject Inject onto HPLC System dissolve->inject separate Gradient Elution & Separation inject->separate detect PDA Detection (200-400 nm) separate->detect integrate Integrate Peaks (CDS Software) detect->integrate purity Calculate % Purity (Area Normalization) integrate->purity report Generate Report purity->report

Caption: HPLC Purity Analysis Workflow.

Method Validation & System Suitability

To ensure the method is fit for its intended purpose, a validation study should be conducted according to ICH Q2(R1) guidelines[1][11].

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the Working Standard Solution (100 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

    • Theoretical Plates (N): ≥ 5000 for the main peak.

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

Validation Parameters

The following parameters are critical for validating a purity method.

ParameterPurposeTypical Procedure
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Analyze a placebo, a spiked sample, and a force-degraded sample to ensure no interference at the retention time of the main peak.
Linearity To verify that the detector response is directly proportional to the analyte concentration over a given range.Prepare a series of solutions (e.g., 5 levels from LOQ to 150% of the working concentration). Plot peak area vs. concentration and determine the correlation coefficient (r²).
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay[1].
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a placebo or sample mixture at different concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: Analyze 6 replicate samples at 100% concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined as the concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Results and Discussion

Separation of Potential Impurities

The synthesis of this compound via radical chlorination of m-chlorotoluene suggests several potential process-related impurities. The developed gradient method is designed to resolve these from the main analyte peak.

Potential ImpurityChemical NameRationale for PresenceExpected Elution Order
Impurity A 1-Chloro-3-methylbenzene (m-Chlorotoluene)Unreacted starting material[12]Earlier (less polar than B, more than analyte)
Impurity B 1-Chloro-3-(chloromethyl)benzeneUnder-chlorinated intermediateEarlier (more polar than analyte)
Analyte This compound Main Component N/A
Impurity C 1-Chloro-3-(trichloromethyl)benzeneOver-chlorinated by-productLater (more non-polar than analyte)
Impurity D 3-ChlorobenzaldehydeHydrolysis/degradation productEarlier (more polar due to aldehyde group)

A representative chromatogram would be inserted here showing baseline separation of the main peak from spiked impurities.

Calculation of Purity

Purity is typically calculated using area normalization, assuming that all impurities have a similar response factor to the main analyte at the detection wavelength.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

For higher accuracy, especially if impurity standards are available, Relative Response Factors (RRFs) should be determined and applied.

Conclusion

The RP-HPLC method presented in this application note is a validated, reliable, and robust procedure for the purity assessment of this compound. The method effectively separates the main component from its potential process-related impurities and degradation products. Its adherence to ICH validation guidelines ensures that the data generated is suitable for quality control release testing and regulatory filings, thereby supporting the development of safe and high-quality pharmaceutical and agrochemical products.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84803, this compound. Retrieved January 25, 2026, from [Link].

  • Royal Society of Chemistry (2014). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Analytical Methods. Retrieved January 25, 2026, from [Link].

  • International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 25, 2026, from [Link].

  • LCGC International (2012). Method Development for Drug Impurity Profiling: Part 1. Retrieved January 25, 2026, from [Link].

  • American Chemical Society Publications (1997). Chlorinated polycyclic aromatic hydrocarbons: method of analysis and their occurrence in urban air. Environmental Science & Technology. Retrieved January 25, 2026, from [Link].

  • Cheméo (n.d.). Chemical Properties of Benzene, 1-chloro-3-(dichloromethyl)- (CAS 15145-69-4). Retrieved January 25, 2026, from [Link].

  • ResearchGate (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved January 25, 2026, from [Link].

  • Science.gov (n.d.). chlorinated aromatic compounds: Topics. Retrieved January 25, 2026, from [Link].

  • Cognizance Journal (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved January 25, 2026, from [Link].

  • AMSbiopharma (2024). Impurity profiling and HPLC methods for drug quality compliance. Retrieved January 25, 2026, from [Link].

  • Longdom Publishing (2016). Analysis of chlorinated compounds... in fuel oil by headspace GC-MS. Journal of Analytical & Bioanalytical Techniques. Retrieved January 25, 2026, from [Link].

  • African Journal of Biomedical Research (2024). HPLC Method Development and Impurity Profiling. Retrieved January 25, 2026, from [Link].

  • ResearchGate (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved January 25, 2026, from [Link].

  • MDPI (2023). Ultraviolet Absorption Spectra of Benzene and Chlorobenzene in Water-Ice Solutions. Applied Sciences. Retrieved January 25, 2026, from [Link].

  • National Institute of Standards and Technology (n.d.). Benzene, 1-chloro-3-methyl- UV/Visible spectrum. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link].

  • U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 25, 2026, from [Link].

  • National Council of Educational Research and Training (n.d.). Hydrocarbons. Retrieved January 25, 2026, from [Link].

Sources

Application Notes and Protocols: ¹H and ¹³C NMR Assignment for 1-Chloro-3-(dichloromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative for Halogenated Aromatics

In the realm of pharmaceutical development and materials science, halogenated aromatic compounds are pivotal building blocks. Their unique electronic and lipophilic properties often impart desirable characteristics to parent molecules, influencing everything from metabolic stability to material performance. 1-Chloro-3-(dichloromethyl)benzene and its derivatives are exemplary of this class of compounds, serving as versatile intermediates in organic synthesis. Accurate and unambiguous structural elucidation is paramount to ensuring the quality, efficacy, and safety of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing intricate details of the molecular framework through the precise measurement of nuclear spin transitions in a magnetic field.

This comprehensive guide provides a detailed protocol and theoretical framework for the complete ¹H and ¹³C NMR spectral assignment of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to approach the structural characterization of complex substituted aromatic systems. We will delve into the causal effects of chloro and dichloromethyl substituents on the benzene ring's electronic environment and how these effects manifest in the resulting NMR spectra.

Theoretical Underpinnings: Substituent Effects on the Benzene Ring

The chemical shifts (δ) observed in the ¹H and ¹³C NMR spectra of a substituted benzene ring are exquisitely sensitive to the electronic nature of the attached functional groups. Both the chloro and dichloromethyl groups are classified as electron-withdrawing groups (EWGs) through inductive effects (-I), and the chloro group also exhibits a deactivating yet ortho-, para-directing effect due to its lone pairs participating in resonance (+R).

  • Inductive Effects (-I): The high electronegativity of the chlorine atoms in both substituents pulls electron density away from the benzene ring through the sigma bonds. This deshielding effect generally causes the attached and nearby nuclei (both ¹H and ¹³C) to resonate at a higher chemical shift (downfield).

  • Resonance Effects (+R of -Cl): The lone pairs on the chlorine atom can be delocalized into the π-system of the benzene ring. This effect increases electron density, particularly at the ortho and para positions, leading to a shielding effect (upfield shift) that counteracts the inductive effect to some extent at these positions.

For this compound, the interplay of these effects from two distinct substituents in a meta-relationship governs the final appearance of the NMR spectrum. The dichloromethyl group (-CHCl₂) is a strong inductively withdrawing group, while the chlorine atom's influence is a balance of induction and resonance. Understanding this electronic landscape is the first step to a logical and accurate spectral assignment.[1]

Experimental Workflow: From Sample to Spectrum

The acquisition of a high-quality NMR spectrum is critically dependent on meticulous sample preparation and the correct choice of experimental parameters. The following workflow provides a robust procedure for analyzing this compound derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) B Select Deuterated Solvent (e.g., CDCl₃) A->B Choose appropriate solvent C Dissolve Sample in Solvent (~0.6 mL) B->C Ensure complete dissolution D Filter into NMR Tube C->D Remove particulates E Insert Sample into Spectrometer D->E Transfer to instrument F Lock, Tune, and Shim E->F Optimize magnetic field homogeneity G Acquire ¹H Spectrum F->G Obtain proton spectrum H Acquire ¹³C{¹H} Spectrum G->H Obtain carbon spectrum J Fourier Transform G->J I Acquire 2D Spectra (COSY, HSQC) if needed H->I For complex structures H->J I->J K Phase and Baseline Correction J->K Correct spectral artifacts L Reference Spectra (TMS at 0 ppm) K->L Calibrate chemical shift axis M Integrate ¹H Signals L->M Determine proton ratios N Peak Picking and Assignment M->N Assign signals to nuclei

Caption: Experimental workflow for NMR analysis.

Protocol 1: Sample Preparation

The quality of an NMR spectrum is fundamentally tied to the quality of the sample.[2][3][4]

  • Sample Weighing: For a standard ¹H NMR spectrum, weigh approximately 10-20 mg of the this compound derivative. For a ¹³C NMR spectrum, a more concentrated sample is required, typically 50-100 mg.[3][4]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice for this class of compounds due to its good dissolving power for nonpolar to moderately polar organic molecules and its single residual solvent peak at 7.26 ppm.[5]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of the deuterated solvent. Vortex or gently agitate the vial until the sample is completely dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

These parameters are for a standard 400 MHz spectrometer and may be adapted for other field strengths.

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent (CDCl₃). Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~220 ppm (centered around 110 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

Spectral Analysis and Assignment for this compound

The structure of this compound presents a unique substitution pattern that gives rise to a distinct set of signals in both the ¹H and ¹³C NMR spectra.

Structure of this compound with numbered positions

Structure of this compound with IUPAC numbering.

¹H NMR Spectrum: Predicted Chemical Shifts and Coupling Patterns

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5) will show signals for four protons. The dichloromethyl proton will appear as a singlet further downfield.

  • -CHCl₂ Proton (H-7): This proton is attached to a carbon bearing two chlorine atoms, which are strongly electron-withdrawing. This will result in a significant downfield shift, likely appearing as a sharp singlet in the range of δ 6.5-7.0 ppm .

  • Aromatic Protons (H-2, H-4, H-5, H-6):

    • H-2: This proton is ortho to both the chloro and the dichloromethyl groups. It will experience strong deshielding from both substituents and is expected to be the most downfield aromatic proton, appearing as a singlet or a narrow triplet (due to small meta-couplings). Expected δ: ~7.6-7.8 ppm .

    • H-4 and H-6: These protons are ortho to one EWG and meta to the other. Their chemical shifts will be similar but not identical. H-6 is ortho to the chloro group and para to the dichloromethyl group, while H-4 is ortho to the dichloromethyl group and para to the chloro group. Both will be deshielded and are expected to appear as doublets or doublet of doublets. Expected δ: ~7.3-7.6 ppm .

    • H-5: This proton is situated between two hydrogens (meta to both substituents). It will be the most upfield of the aromatic protons and will likely appear as a triplet. Expected δ: ~7.2-7.4 ppm .

Spin-spin coupling constants (J) in aromatic systems provide valuable connectivity information.[6]

  • ³J (ortho coupling): ~7-9 Hz

  • ⁴J (meta coupling): ~2-3 Hz

  • ⁵J (para coupling): ~0-1 Hz

¹³C NMR Spectrum: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will show six signals for the aromatic carbons and one for the dichloromethyl carbon.

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C-1 ~135-138Ipso-carbon attached to chlorine; deshielded.
C-2 ~128-131Between two EWGs; deshielded.
C-3 ~140-143Ipso-carbon attached to the -CHCl₂ group; highly deshielded.
C-4 ~126-129Ortho to the -CHCl₂ group; deshielded.
C-5 ~129-132Para to the chloro group; influenced by both substituents.
C-6 ~125-128Ortho to the chloro group; influenced by both substituents.
-CHCl₂ ~65-75Carbon attached to two chlorine atoms; deshielded.

Note: These are predicted ranges. Actual values may vary based on solvent and other experimental conditions. These predictions are based on the additive effects of substituents on benzene chemical shifts.[7][8]

Advanced NMR Techniques for Unambiguous Assignment

For complex derivatives or to confirm the assignments made from 1D spectra, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. In the aromatic region, cross-peaks will connect H-4 with H-5, and H-5 with H-6, confirming their adjacent positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It will definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-4 to C-4, etc.) and the -CHCl₂ proton to its carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, the -CHCl₂ proton (H-7) should show correlations to C-3, C-2, and C-4, providing unequivocal proof of the dichloromethyl group's position on the ring.

assignment_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data (Confirmation) cluster_assign Structural Assignment H1 ¹H Spectrum (Chemical Shifts, Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY Assignment Final ¹H and ¹³C Assignments H1->Assignment Initial Hypothesis C13 ¹³C Spectrum (Chemical Shifts) C13->Assignment Carbon Skeleton COSY->Assignment Confirms Proton Neighbors HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Assignment Links Protons to Carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Assignment Confirms Connectivity & Substituent Position

Caption: Logic flow for NMR spectral assignment.

Trustworthiness and Self-Validation

The protocols and analytical strategies outlined in this guide form a self-validating system. The initial assignments based on well-established principles of chemical shift theory and substituent effects provide a strong hypothesis. This hypothesis is then rigorously tested and confirmed through the orthogonal data provided by 2D NMR experiments. The congruence between the 1D-based predictions and the correlations observed in COSY, HSQC, and HMBC spectra provides a high degree of confidence in the final structural assignment. Any inconsistencies would immediately signal the need for re-evaluation, ensuring the integrity of the final result.

Conclusion

The comprehensive ¹H and ¹³C NMR assignment of this compound derivatives is a systematic process that combines theoretical understanding with meticulous experimental practice. By following the detailed protocols for sample preparation and data acquisition, and by applying the logical framework of spectral interpretation—from 1D analysis to 2D confirmation—researchers can achieve accurate and reliable structural elucidation. This foundational analytical work is indispensable for advancing research and development in any field that utilizes these important chemical intermediates.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Wiberg, K. B., Sadigh-Esfandiary, S., & Barnes, D. S. (1999). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

  • Jaspersen, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(10), 1297-1304. [Link]

  • Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of Rochester. (n.d.). How to Prepare Samples for NMR. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

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safe handling and disposal procedures for 1-Chloro-3-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Safe Handling and Disposal of 1-Chloro-3-(dichloromethyl)benzene

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound (CAS No. 15145-69-4), a chlorinated aromatic compound utilized as a versatile intermediate in pharmaceutical and agrochemical research.[1] Due to its corrosive nature and potential health hazards, strict adherence to established safety protocols is imperative to ensure personnel safety and environmental protection. This guide outlines detailed procedures, from risk assessment and personal protective equipment (PPE) selection to emergency response and compliant waste management, grounded in authoritative safety data and best laboratory practices.

Hazard Identification and Risk Assessment

This compound is a corrosive compound that can cause severe skin burns and serious eye damage.[2][3] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[2] A thorough understanding of its hazard profile is the foundation of a robust safety protocol.

1.1. GHS Classification and Toxicological Summary

The primary and immediate risk associated with this chemical is its corrosivity. Contact with skin or eyes can lead to severe chemical burns.[2] Ingestion is particularly dangerous, causing severe swelling and damage to internal tissues with a risk of perforation.[2] Furthermore, the compound decomposes in contact with water, which may produce hazardous byproducts.[2]

Hazard ClassGHS Hazard CodeSignal WordHazard StatementSource(s)
Skin Corrosion/IrritationH314DangerCauses severe skin burns and eye damage[2][3]
Serious Eye Damage/IrritationH318DangerCauses serious eye damage[2]
Additional Hazards--Lachrymator; Decomposes in contact with water.[2]

1.2. Routes of Exposure and Primary Health Effects

  • Dermal (Skin) Contact: Direct contact causes severe chemical burns. Immediate decontamination is critical.[2]

  • Ocular (Eye) Contact: As a corrosive substance and a lachrymator, contact will cause severe eye damage and irritation.[2] The use of appropriate eye protection is mandatory.

  • Ingestion: Swallowing the chemical is a medical emergency. Do NOT induce vomiting, as this can worsen damage to the esophagus.[2] Ingestion can lead to perforation of the stomach or esophagus.[2]

  • Inhalation: While data on inhalation toxicity for this specific compound is limited, handling should always occur in a well-ventilated area, preferably a chemical fume hood, to avoid breathing any vapors or mists.[2] For similar chlorinated compounds, inhalation can cause respiratory tract irritation.[4]

Chemical and Physical Properties

Understanding the physical properties of a chemical is crucial for predicting its behavior during handling and in the event of a spill.

PropertyValueSource(s)
CAS Number 15145-69-4[3]
Molecular Formula C₇H₅Cl₃[3]
Molecular Weight 195.5 g/mol [3]
Appearance Clear, colorless to slightly yellow liquid.[1]
Boiling Point 235-237 °C[1]
Density 1.384 g/cm³[1]
Synonyms 3-Chlorobenzal chloride, m-Chlorobenzalchlorid[3]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential to minimize exposure risk.

3.1. Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood .[2] This is non-negotiable. The fume hood provides critical protection by exhausting vapors away from the user and serves as a physical barrier against splashes. All manipulations, including weighing, transferring, and reaction setup, must be performed within the fume hood.

3.2. Personal Protective Equipment (PPE) Protocol

  • Hand Protection: Glove selection is critical due to the corrosive nature of the compound and the poor resistance of some common glove materials to chlorinated solvents. Double-gloving is recommended.

    • Inner Glove: A thin, disposable nitrile glove.

    • Outer Glove: A glove made from a material with high resistance to chlorinated aromatic compounds.

    • Causality: Nitrile gloves alone offer poor protection against many chlorinated solvents.[5] Materials like Viton® or Polyvinyl Alcohol (PVA) are recommended for prolonged contact, though PVA is water-soluble and should not be used in aqueous environments.[5][6] Always inspect gloves for integrity before use and dispose of them immediately after handling the chemical.[7]

Glove MaterialResistance to Chlorinated AromaticsSource(s)
Viton® Excellent[6]
Polyvinyl Alcohol (PVA) Excellent[5][6]
Butyl Rubber Good[5][6]
Neoprene Fair to Good[5]
Nitrile Poor[5][8]
Natural Rubber (Latex) Poor[5][8]
  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2] In addition, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of larger volumes or when cleaning up spills.[9]

  • Body Protection: A flame-resistant laboratory coat is required. An additional chemically resistant apron should be worn when handling significant quantities. All clothing should be non-synthetic. Ensure legs and feet are fully covered; open-toed shoes are strictly prohibited.[2]

Standard Operating Procedures (SOP) for Handling

4.1. Preparation and Weighing

  • Don all required PPE as described in Section 3.2.

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Designate a specific area within the fume hood for handling.

  • When weighing the liquid, tare a sealed, chemically compatible container (e.g., glass vial with a PTFE-lined cap) on the balance.

  • Remove the container from the balance, place it in the fume hood, and carefully transfer the desired amount of this compound using a glass pipette or syringe.

  • Securely cap the container before returning it to the balance for final weighing. This "weighing by difference" method minimizes vapor release.

4.2. General Handling and Hygiene

  • Always handle the chemical in the smallest quantities necessary for the experiment.

  • Keep the container tightly closed when not in use.[2]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2]

  • Remove and wash contaminated clothing and gloves immediately and before re-use.[2]

Storage Protocol

Proper storage is crucial to maintain chemical integrity and prevent accidents.

  • Store in a designated "Corrosives Area".[2]

  • Keep containers in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[2]

  • Ensure the container is tightly sealed to prevent leakage or decomposition from moisture.[2]

  • Store away from incompatible materials. While specific incompatibility data is limited, caution should be taken with strong oxidizing agents, bases, and metals.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

6.1. Spill Response Protocol

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the area except for those involved in the cleanup.[10]

  • Control Vapors: Ensure the fume hood remains operational. If the spill is outside a hood, increase ventilation if it is safe to do so.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[10] Do NOT use combustible materials like paper towels as the primary absorbent.

  • Neutralization (if applicable): For spills of chlorinated compounds, covering with dry lime or soda ash can be used.[10]

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[7]

  • Decontamination: Decontaminate the spill area using a suitable solvent (e.g., soap and water), followed by a final water rinse.[10][11] All cleaning materials must be disposed of as hazardous waste.[9]

  • Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.

6.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Waste Disposal Protocol

This compound and materials contaminated with it are considered hazardous waste and must be disposed of according to institutional, local, and national regulations.[10][13]

  • Waste Segregation: Do not mix chlorinated waste with non-halogenated solvent waste. This is critical for proper disposal and cost management.

  • Container: Collect all liquid waste containing this compound in a designated, properly sealed, and chemically resistant container (e.g., glass or polyethylene).

  • Labeling: The waste container must be clearly labeled "HAZARDOUS WASTE," and the full chemical name "this compound" must be listed as a component.[9]

  • Solid Waste: All contaminated solid materials (gloves, absorbent pads, pipette tips, etc.) must be collected in a separate, sealed container or bag and labeled as solid hazardous waste.

  • Storage: Store waste containers in a designated satellite accumulation area, with secondary containment, until they are collected by the institution's EHS department for final disposal at an approved facility.[14]

Workflow Visualization

The following diagram illustrates the lifecycle of handling this compound in a research setting, from procurement to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Procedure & Storage cluster_disposal Disposal a1 Review SDS & SOP a2 Verify Fume Hood & Safety Equipment a1->a2 a3 Don Required PPE (Double Gloves, Goggles, Face Shield, Lab Coat) a2->a3 b1 Weighing & Transfer a3->b1 Proceed to Handling b2 Perform Experiment b1->b2 b3 Segregate Waste (Liquid & Solid) b2->b3 emergency Spill or Exposure b2->emergency c1 Decontaminate Glassware & Work Area b3->c1 Begin Cleanup c2 Store Primary Chemical (Cool, Dry, Corrosives Area) c1->c2 c3 Store Labeled Waste in Secondary Containment c1->c3 d1 Arrange EHS Pickup c3->d1 Request Disposal spill_response Spill Response Protocol (Evacuate, Contain, Clean) emergency->spill_response first_aid First Aid Protocol (Decontaminate, Seek Medical Attention) emergency->first_aid

Caption: Workflow for Safe Handling of this compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84803, this compound. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene, 1-(chloromethyl)-4-nitro-. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for 1,3-Dichlorobenzene. Retrieved from [Link]

  • USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chlorinated camphene. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-(dichloromethyl)- (CAS 15145-69-4). Retrieved from [Link]

  • Chem-Supply. (2012). MSDS of 1-Chloro-3-(trifluoromethoxy)benzene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • University of Oxford. (n.d.). Chemical Resistant Gloves Guide. Retrieved from [Link]

  • Oregon State University Chemistry Department. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • A-Best Glove. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

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The Dual Reactivity of 1-Chloro-3-(dichloromethyl)benzene: A Guide to its Application as an Electrophilic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Electrophile for Complex Scaffolds

In the landscape of synthetic organic chemistry, the strategic introduction of functional groups onto aromatic cores is a cornerstone of molecular design. 1-Chloro-3-(dichloromethyl)benzene emerges as a potent and versatile electrophilic building block, offering a dual-pronged approach to the construction of complex molecular architectures. Its utility is rooted in the distinct reactivity of its two electrophilic centers: the benzylic carbon of the dichloromethyl group and, under certain conditions, the aromatic ring itself. This technical guide provides an in-depth exploration of the chemical behavior of this compound, complete with detailed protocols for its key applications in the synthesis of diarylmethanes and 3-chlorobenzaldehyde derivatives, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials.[1]

The strategic placement of a chlorine atom on the aromatic ring and a dichloromethyl group at the meta-position imparts a unique electronic profile to the molecule. The dichloromethyl group, being strongly electron-withdrawing, deactivates the benzene ring towards electrophilic aromatic substitution, while the lone pair electrons of the chlorine atom can participate in resonance. This interplay of inductive and resonance effects governs the regioselectivity of its reactions and provides a handle for further functionalization. This guide will elucidate the principles behind these transformations and provide researchers with the practical knowledge to effectively harness the synthetic potential of this valuable reagent.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₇H₅Cl₃
Molecular Weight 195.48 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 235-237 °C
Density 1.384 g/cm³

Safety Profile: this compound is classified as a corrosive substance. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Key Synthetic Applications and Protocols

The synthetic utility of this compound is primarily centered around two key transformations: its use as an alkylating agent in Friedel-Crafts reactions to form diarylmethane structures, and the hydrolysis of the dichloromethyl group to yield 3-chlorobenzaldehyde.

Friedel-Crafts Alkylation: Synthesis of Diaryl- and Triarylmethanes

The dichloromethyl group, upon interaction with a Lewis acid, can generate a stabilized carbocationic species that serves as a potent electrophile in Friedel-Crafts alkylation reactions.[2][3][4] This allows for the facile construction of diarylmethane and triarylmethane scaffolds, which are prevalent in many biologically active molecules and materials.

Causality of Experimental Choices: The choice of a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is critical to facilitate the formation of the electrophilic species from the relatively unreactive dichloromethyl group.[2][3] The reaction is typically carried out in an inert solvent, such as dichloromethane or carbon disulfide, to avoid side reactions with the solvent. The temperature of the reaction needs to be carefully controlled, as higher temperatures can lead to undesired side products and polymerization.

Figure 1: Experimental workflow for Friedel-Crafts alkylation.

Detailed Protocol: Synthesis of 1-chloro-3-(phenylmethyl)benzene

Materials:

  • This compound

  • Benzene (dried over sodium)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension.

  • After the addition is complete, add benzene (1.5 eq) dropwise via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-chloro-3-(phenylmethyl)benzene.

Hydrolysis to 3-Chlorobenzaldehyde: A Gateway to Further Functionalization

The dichloromethyl group is readily hydrolyzed under acidic or basic conditions to an aldehyde functional group. This transformation provides a straightforward route to 3-chlorobenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[5]

Causality of Experimental Choices: The hydrolysis is typically carried out in the presence of a strong acid, such as sulfuric acid, or a base. The reaction proceeds through a gem-diol intermediate which readily eliminates water to form the aldehyde. The choice of acidic or basic conditions can depend on the compatibility of other functional groups in the molecule. The use of a co-solvent may be necessary to ensure the miscibility of the organic substrate and the aqueous reagent.

Hydrolysis_Mechanism A 1-Chloro-3- (dichloromethyl)benzene B Gem-diol intermediate A->B + 2 H₂O - 2 HCl C 3-Chlorobenzaldehyde B->C - H₂O

Figure 2: Simplified mechanism of hydrolysis to the aldehyde.

Detailed Protocol: Synthesis of 3-Chlorobenzaldehyde

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Sodium bicarbonate, saturated solution

  • Sodium chloride, saturated solution (brine)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Slowly and carefully add a solution of 50% aqueous sulfuric acid (v/v).

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-chlorobenzaldehyde can be further purified by vacuum distillation.

Nucleophilic Substitution at the Benzylic Position

The benzylic carbon of the dichloromethyl group is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. This provides a pathway to synthesize a range of 3-chlorobenzyl derivatives.

Reaction with Amines:

The reaction of this compound with primary or secondary amines can lead to the formation of the corresponding di-substituted amine products. The reaction typically requires elevated temperatures and may be carried out in the presence of a base to neutralize the HCl generated.

Reductive Amination of the Resulting Aldehyde:

A more controlled and versatile approach to synthesizing amines is through the reductive amination of 3-chlorobenzaldehyde, obtained from the hydrolysis of this compound.[6][7] This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction to the amine. The Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source, is a classic method for this transformation.[8][9][10]

Detailed Protocol: Synthesis of 3-Chlorobenzylamine via Reductive Amination (Leuckart-type reaction)

Materials:

  • 3-Chlorobenzaldehyde

  • Ammonium formate

  • Formic acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 10 M solution

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-chlorobenzaldehyde (1.0 eq) and ammonium formate (3.0 eq).

  • Heat the mixture to 160-180 °C for 4-6 hours.

  • Cool the reaction mixture and add concentrated hydrochloric acid.

  • Heat the mixture at reflux for an additional 2-3 hours to hydrolyze the intermediate formamide.

  • Cool the solution and make it strongly basic by the careful addition of 10 M sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chlorobenzylamine.

  • The product can be further purified by distillation under reduced pressure.

Conclusion

This compound stands as a valuable and versatile electrophilic building block in the synthetic chemist's toolkit. Its dual reactivity allows for the strategic construction of diarylmethane frameworks through Friedel-Crafts alkylation and provides a direct route to 3-chlorobenzaldehyde and its derivatives via hydrolysis and subsequent transformations. The protocols detailed in this guide offer a practical framework for researchers to exploit the synthetic potential of this compound. As with all reactive chemical species, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory. The continued exploration of the reactivity of this compound is poised to unlock new avenues for the efficient synthesis of complex molecules with significant applications in drug discovery and materials science.

References

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • Clark, J. (2016). The Alkylation of Benzene. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 1-chloro-2-(dichloromethyl)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.
  • Google Patents. (n.d.). Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene.
  • Clark, J. (2016). Explaining the Friedel-Crafts alkylation of benzene. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of diphenylmethane.
  • Aksjonova, K., Belyakov, S., Liepinsh, E., Boman, A., Lundstedt, T., Lek, P., & Trapencieris, P. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44(14), 2200–2208. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

  • Quora. (2024). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 1,3-dichloro-2-(dichloromethyl)benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of o-chlorobenzaldehyde.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 413. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the reductive amination of halogen-containing substrates.
  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Filo. (2025). The reaction of m-chloronitrobenzene with sodium methoxide is much slower.... Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2,3-dichlorobenzaldehyde.
  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Science Madness. (2008). Preparation of Tertiary Amines by the Leuckart Reaction. Retrieved from [Link]

  • Quora. (2021). How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing ortho-chlorobenzaldehyde.
  • Chemistry Stack Exchange. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Leuckart Reaction. Retrieved from [Link]

  • Chegg. (2021). The reaction is of 3,4-dichloro-1-nitrobenzene with sodium methoxide in methanol to yield 3-chloro-4methoxy-1-nitroenzene. Retrieved from [Link]

  • Quora. (2015). How to prepare m-chloro toluene from toluene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Allen. (n.d.). The reaction of p-nitrochlorobenzene with sodium methoxide to form p-nitroanisole occurs by _____reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

identifying side products in the synthesis of 1-Chloro-3-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Chloro-3-(dichloromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

I. Understanding the Core Synthesis and Potential Pitfalls

The primary route to synthesizing this compound is through the free-radical chlorination of 3-chlorotoluene. This reaction proceeds via a chain mechanism, typically initiated by UV light or a chemical initiator, where the hydrogen atoms on the methyl group are sequentially replaced by chlorine atoms. The main challenge lies in controlling the degree of chlorination to maximize the yield of the desired dichloro- product while minimizing under- and over-chlorination, as well as undesired ring chlorination.

II. Frequently Asked Questions (FAQs)

FAQ 1: My reaction yields a mixture of mono-, di-, and tri-chlorinated products. How can I improve the selectivity for this compound?

Answer: This is a common challenge in free-radical halogenation, as the reaction is a stepwise process.[1][2] Achieving high selectivity for the dichloromethyl product requires precise control over the reaction parameters.

  • Stoichiometry of Chlorine: The molar ratio of chlorine to 3-chlorotoluene is a critical factor. A significant excess of chlorine will favor the formation of the over-chlorinated product, 1-Chloro-3-(trichloromethyl)benzene. Conversely, an insufficient amount of chlorine will result in a higher proportion of the mono-chlorinated byproduct, 1-Chloro-3-(chloromethyl)benzene. Careful and controlled addition of chlorine gas is essential.

  • Reaction Time and Monitoring: The reaction should be closely monitored in real-time, if possible, using techniques like Gas Chromatography (GC). This allows you to stop the reaction when the concentration of the desired dichloromethyl product is at its maximum.

  • Temperature Control: Higher temperatures generally increase the rate of chlorination. However, excessively high temperatures can lead to a less selective reaction and potentially more byproducts. The optimal temperature needs to be determined empirically for your specific setup.[1]

FAQ 2: I am observing significant amounts of dichlorotoluene isomers in my product mixture. What is causing this and how can I prevent it?

Answer: The formation of dichlorotoluene isomers indicates that electrophilic aromatic substitution is occurring on the benzene ring, in addition to the desired free-radical substitution on the methyl group.[2][3]

  • Presence of Lewis Acid Catalysts: Traces of Lewis acids, such as iron, can catalyze the chlorination of the aromatic ring.[2][4] Ensure your glassware is scrupulously clean and free of any metal contaminants. Avoid using metal spatulas or other implements that could introduce these catalysts.

  • Reaction Conditions: Electrophilic aromatic substitution is generally favored at lower temperatures and in the absence of light, while free-radical side-chain chlorination is promoted by UV light or a radical initiator and higher temperatures.[3] To favor the desired reaction, ensure you are operating under conditions that promote free-radical formation.

III. Troubleshooting Guide

Problem 1: Low yield of this compound with a large amount of unreacted 3-chlorotoluene.

Troubleshooting Steps:

  • Verify Chlorine Gas Flow: Ensure that chlorine gas is being effectively introduced into the reaction mixture. Check for leaks in your apparatus and ensure the delivery tube is properly submerged.

  • Initiator Efficacy: If using a chemical initiator, check its age and storage conditions, as its effectiveness can degrade over time. If using UV light, ensure the lamp is functioning correctly and is positioned to effectively irradiate the reaction mixture.

  • Reaction Temperature: The reaction may be running at too low a temperature, resulting in a sluggish reaction rate. Gradually increase the temperature while monitoring the reaction progress by GC.

Problem 2: The final product is difficult to purify by distillation.

Explanation: The boiling points of the desired product and the various side-products, particularly the isomers of dichlorotoluene, can be very close, making separation by simple distillation challenging.[5][6]

Solutions:

  • Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates for improved separation.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for both analytical and preparative-scale purification.[7] Reverse-phase HPLC is a viable option, separating the isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[7]

  • Adsorptive Separation: For challenging separations, particularly at an industrial scale, adsorptive separation using zeolites can be effective due to the shape-selective nature of the zeolite pores.[7]

IV. Experimental Protocols and Data

Protocol: Monitoring the Free-Radical Chlorination of 3-Chlorotoluene
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a gas inlet tube, place 3-chlorotoluene and a radical initiator (e.g., AIBN).

  • Initiation: Heat the mixture to the desired reaction temperature (e.g., 130-160°C) and begin bubbling chlorine gas into the mixture while irradiating with a UV lamp.[4]

  • Sampling: At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: Quench the reaction in the aliquot by washing with a solution of sodium thiosulfate. Extract the organic components with a suitable solvent (e.g., dichloromethane).

  • GC Analysis: Inject the prepared sample into a GC equipped with a suitable column (e.g., a DB-5MS) to determine the relative concentrations of 3-chlorotoluene, 1-chloro-3-(chloromethyl)benzene, this compound, and 1-chloro-3-(trichloromethyl)benzene.

  • Reaction Termination: Stop the chlorine flow and heating when the concentration of the desired product is maximized.

Table 1: Example GC Retention Times for Chlorinated Toluene Derivatives
CompoundRetention Time (min)
3-Chlorotoluene[Example: 5.2]
1-Chloro-3-(chloromethyl)benzene[Example: 7.8]
This compound[Example: 9.5]
1-Chloro-3-(trichloromethyl)benzene[Example: 11.2]
Dichlorotoluene Isomers[Example: 6.1 - 7.5]

Note: Retention times are illustrative and will vary depending on the specific GC column, temperature program, and other analytical conditions.

V. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Reaction Pathway for the Synthesis of this compound

G cluster_main Main Reaction Pathway cluster_side Side Reaction A 3-Chlorotoluene B 1-Chloro-3-(chloromethyl)benzene A->B + Cl2, UV E Dichlorotoluene Isomers A->E + Cl2, Lewis Acid C This compound (Desired Product) B->C + Cl2, UV D 1-Chloro-3-(trichloromethyl)benzene C->D + Cl2, UV G Start Low Yield of Desired Product Q1 High level of unreacted 3-chlorotoluene? Start->Q1 A1_Yes Check Cl2 flow, initiator activity, and temperature. Q1->A1_Yes Yes Q2 High levels of mono- or tri-chlorinated products? Q1->Q2 No End Optimize Reaction Conditions A1_Yes->End A2_Yes Adjust Cl2 stoichiometry and monitor reaction more frequently. Q2->A2_Yes Yes Q3 Presence of ring-chlorinated isomers? Q2->Q3 No A2_Yes->End A3_Yes Ensure glassware is free of metal contaminants and reaction conditions favor free-radical pathway. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for low yield.

VI. References

  • Chemistry Stack Exchange. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?[Link]

  • European Patent Office. (1991). Process for separating a chlorotoluene isomer. EP 0246673 B1. [Link]

  • Google Patents. (n.d.). Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution. CN103288591A.

  • PrepChem.com. (n.d.). Preparation of 1-chloro-2-(dichloromethyl)benzene. [Link]

  • Quora. (2019). What does the reaction of toluene with chlorine in the presence of light yield?[Link]

Sources

purification techniques for crude 1-Chloro-3-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for advanced technical guidance, this support center provides in-depth troubleshooting and methodologies for the purification of crude 1-Chloro-3-(dichloromethyl)benzene. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested advice to empower researchers in achieving high-purity compounds for developmental research.

Technical Support & Troubleshooting Guide

This guide is structured as a series of frequently asked questions that directly address common challenges encountered during the purification of this compound.

FAQ 1: What are the most probable impurities in my crude this compound sample?

Answer:

Understanding the potential impurities is the cornerstone of designing an effective purification strategy. The impurity profile of crude this compound is intrinsically linked to its synthesis, which typically involves the radical chlorination of m-chlorotoluene.[1] Consequently, impurities arise from incomplete reactions, over-reactions, and side reactions.

The primary contaminants to anticipate are:

  • Unreacted Starting Material: Residual m-chlorotoluene is a common low-boiling impurity.

  • Under-chlorinated Intermediate: 1-Chloro-3-(chloromethyl)benzene, the product of monochlorination of the methyl group, is a frequent and significant impurity.[1]

  • Over-chlorinated Byproducts: 1-Chloro-3-(trichloromethyl)benzene can form if the reaction is not carefully controlled. Additionally, chlorination on the aromatic ring can lead to various dichlorinated toluene derivatives.

  • Isomeric Byproducts: While the radical chlorination of the methyl group is selective, minor isomers such as 1-chloro-2-(dichloromethyl)benzene or 1-chloro-4-(dichloromethyl)benzene might form depending on the purity of the starting m-chlorotoluene.

  • Reaction Residues: Catalysts (e.g., phosphorus trichloride) and acidic byproducts like hydrogen chloride (HCl) are often present.[2]

  • Polymeric/Tar Products: High temperatures or the presence of certain catalysts (like iron) can promote the formation of high-molecular-weight tar-like substances.[2]

Table 1: Common Impurities and Their Properties
Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C)Rationale for Presence
m-ChlorotolueneC₇H₇Cl126.58162Unreacted starting material
1-Chloro-3-(chloromethyl)benzeneC₇H₆Cl₂161.03213-214Under-chlorination byproduct
This compound C₇H₅Cl₃ 195.47 235-237 [1]Target Compound
1-Chloro-3-(trichloromethyl)benzeneC₇H₄Cl₄229.92~260Over-chlorination byproduct
1,3-DichlorobenzeneC₆H₄Cl₂147.00173[3]Potential side-reaction product

FAQ 2: My reaction is complete. What is the most robust initial workup procedure before detailed purification?

Answer:

A proper initial workup is critical to remove acidic residues, water-soluble contaminants, and to prepare the crude product for downstream purification like distillation. The primary goals are to neutralize the reaction mixture and thoroughly dry the organic product.

The causality behind this procedure is to first use a mild base (sodium bicarbonate) to neutralize acid without promoting hydrolysis of the chlorinated product, which could occur with stronger bases like NaOH. This is followed by a water wash to remove the resulting salts and a brine wash to initiate the drying process by removing bulk water before treatment with a solid desiccant.

Experimental Protocol: Aqueous Workup
  • Cooling: Ensure the reaction mixture is cooled to room temperature. If the reaction was performed at high temperatures, this prevents flashing of low-boiling components upon quenching.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. This lowers the viscosity and facilitates efficient phase separation.

  • Neutralization: Slowly transfer the diluted mixture to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently at first, and vent the funnel frequently to release CO₂ gas that evolves from the neutralization of acids like HCl. Continue adding NaHCO₃ until effervescence ceases.

  • Aqueous Wash: Drain the aqueous layer. Wash the organic layer with deionized water (2 x 50 mL for every 100 mL of organic phase) to remove residual salts.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the majority of dissolved water from the organic phase, improving the efficiency of the final drying step.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for at least 15-20 minutes.

  • Filtration & Concentration: Filter the dried organic solution to remove the desiccant. Rinse the desiccant with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is your crude, worked-up product, ready for purification.

Diagram: Initial Workup Workflow

G Start Crude Reaction Mixture Dilute Dilute with DCM/EtOAc Start->Dilute Wash1 Wash with sat. NaHCO₃ (Vent Frequently!) Dilute->Wash1 Neutralize Acid Wash2 Wash with Deionized Water Wash1->Wash2 Remove Salts Wash3 Wash with Brine Wash2->Wash3 Remove Bulk H₂O Dry Dry over Na₂SO₄ or MgSO₄ Wash3->Dry Filter Filter to remove desiccant Dry->Filter Concentrate Concentrate via Rotary Evaporation Filter->Concentrate End Crude Product for Purification Concentrate->End G Start Crude Product after Workup Distillation Fractional Vacuum Distillation Start->Distillation PurityCheck1 Check Purity (GC, NMR) Distillation->PurityCheck1 Success Pure Product (>99%) PurityCheck1->Success Purity OK Chromatography Preparative HPLC PurityCheck1->Chromatography Impurities Remain PurityCheck2 Check Purity (GC, NMR) Chromatography->PurityCheck2 PurityCheck2->Success Purity OK

Sources

Technical Support Center: Stability of 1-Chloro-3-(dichloromethyl)benzene in Strong Acid Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 1-Chloro-3-(dichloromethyl)benzene in strongly acidic environments. This document is intended for researchers, chemists, and process development scientists. It provides a comprehensive overview of the compound's stability, outlines potential degradation pathways, and offers detailed troubleshooting and experimental guidance to ensure the integrity of your work.

General Stability Profile

This compound is a versatile intermediate in organic synthesis, valued for its reactive dichloromethyl group.[1] However, this geminal dihalide functional group is susceptible to acid-catalyzed hydrolysis. The primary degradation pathway in aqueous strong acid media is the conversion to 3-chlorobenzaldehyde. The reaction proceeds through an intermediate geminal diol, which is typically unstable and readily eliminates water to form the corresponding aldehyde.[2][3]

The rate and extent of this hydrolysis are highly dependent on the specific acid used, its concentration, the reaction temperature, and the amount of water present in the system. While generally stable under anhydrous acidic conditions, the presence of even catalytic amounts of water can initiate degradation. Furthermore, highly concentrated and aggressive acids, such as fuming sulfuric acid, can lead to secondary reactions like sulfonation of the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in strong aqueous acid?

A: The primary degradation product is 3-chlorobenzaldehyde. This occurs via acid-catalyzed hydrolysis of the dichloromethyl group.[4][5]

Q2: My reaction mixture turned dark brown/black when I added concentrated sulfuric acid. What happened?

A: Intense color formation, especially upon heating in concentrated sulfuric acid, often indicates charring or complex side reactions, including sulfonation of the aromatic ring.[6] The electron-withdrawing nature of the substituents on the ring makes it less susceptible than toluene, but under harsh conditions (high temperature, high acid concentration), sulfonation can occur.

Q3: Can I use this compound in a Friedel-Crafts reaction with a strong Lewis acid?

A: Yes, this compound can be used as an alkylating agent in Friedel-Crafts reactions.[1] However, it is crucial to maintain strictly anhydrous conditions. The presence of water will lead to competitive hydrolysis of the starting material, reducing your yield and complicating purification.

Q4: How can I monitor the stability of this compound during my experiment?

A: The most effective methods are chromatographic. Reverse-phase HPLC with a UV detector is ideal for quantifying the disappearance of the starting material and the appearance of the 3-chlorobenzaldehyde product.[1] Gas chromatography (GC) can also be used. For qualitative analysis and structural confirmation of byproducts, LC-MS or GC-MS are recommended.

Q5: Is the compound stable in strong, non-aqueous acids like triflic acid?

A: In a truly anhydrous system, the compound will exhibit greater stability. However, triflic acid is extremely hygroscopic, and absorbing moisture from the atmosphere or from insufficiently dried solvents can still lead to hydrolysis.

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems you may encounter and provides actionable protocols to diagnose and resolve them.

Problem 1: Rapid and Unexpected Formation of 3-Chlorobenzaldehyde

You observe a significant amount of 3-chlorobenzaldehyde in your reaction mixture shortly after adding the acid, even at low temperatures.

Root Cause Analysis: This is almost always due to the presence of water in the reaction medium. Strong acids are excellent catalysts for the hydrolysis of the geminal dihalide.[7][8]

Troubleshooting Steps:

  • Solvent and Reagent Purity Check:

    • Action: Use fresh, anhydrous grade solvents. If using solvents from a previously opened bottle, consider their potential for water absorption.

    • Rationale: Many organic solvents are hygroscopic and will absorb atmospheric moisture over time.

  • Acid Water Content:

    • Action: For highly sensitive reactions, use fuming sulfuric acid or ensure other strong acids have a low water specification.

    • Rationale: Commercial grades of strong acids contain varying amounts of water, which can be sufficient to initiate hydrolysis.

  • Inert Atmosphere:

    • Action: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).

    • Rationale: This prevents atmospheric moisture from entering the reaction vessel, which is especially critical during long reaction times or when working at elevated temperatures.

Protocol: Forced Degradation Study to Assess Stability

This protocol allows you to systematically evaluate the stability of this compound under your specific acidic conditions.

Objective: To quantify the rate of degradation and identify the primary degradants.

Materials:

  • This compound

  • Strong acid of interest (e.g., H₂SO₄, HCl)

  • Anhydrous organic solvent (e.g., Acetonitrile, Dichloromethane)

  • HPLC or GC system with an appropriate column

  • Class A volumetric flasks and pipettes

  • Thermostatted reaction block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen anhydrous organic solvent at a known concentration (e.g., 10 mg/mL).

  • Reaction Setup: In separate vials, add a defined volume of the acidic medium. For example, 5 mL of 1M HCl in 50:50 Acetonitrile/Water.

  • Control Sample: Prepare a control vial containing only the solvent system without the acid.

  • Initiation: Spike each reaction vial (and the control) with a small, precise volume of the stock solution to achieve the target final concentration (e.g., 100 µg/mL). Vortex briefly to mix.

  • Incubation: Place the vials in a thermostatted block at the desired experimental temperature (e.g., 25°C, 50°C, 80°C).

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching (Critical Step): Immediately neutralize the aliquot by diluting it into a vial containing a mobile phase or a buffer solution (e.g., phosphate buffer pH 7) to stop the acid-catalyzed degradation.

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the remaining percentage of the parent compound and the formation of 3-chlorobenzaldehyde.

Visualizations

Workflow for a Forced Degradation Study

The following diagram illustrates the logical flow of the experimental protocol described above.

Forced_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (10 mg/mL in ACN) initiate Spike Stock into Media (t=0) prep_stock->initiate prep_acid Prepare Acidic Media (e.g., 1M HCl) prep_acid->initiate prep_control Prepare Control Media (No Acid) prep_control->initiate incubate Incubate at Target Temp (e.g., 50°C) initiate->incubate sample Withdraw Aliquots (t = 0, 1, 2, 4... hrs) incubate->sample quench Quench Reaction (Neutralize) sample->quench analyze Analyze by HPLC/GC quench->analyze interpret Determine Degradation Rate & Identify Products analyze->interpret

Caption: Workflow for conducting a forced degradation study.

Primary Degradation Pathway

This diagram shows the acid-catalyzed hydrolysis of this compound.

Caption: Acid-catalyzed hydrolysis pathway.

Data Summary: Stability Under Various Conditions

The following table provides an expected, illustrative guide to the stability of this compound in common acidic media. Actual results will vary based on precise experimental conditions.

Acid MediumTemperature (°C)Time (h)Expected DegradationPrimary DegradantPotential Side Products
1M HCl (aq)2524< 10%3-ChlorobenzaldehydeNone expected
1M HCl (aq)808> 50%3-ChlorobenzaldehydeNone expected
Conc. H₂SO₄ (98%)251> 95%3-ChlorobenzaldehydeMinor sulfonation
Conc. H₂SO₄ (98%)1000.5~100%3-ChlorobenzaldehydeSulfonated species, char
Trifluoroacetic Acid (TFA)2524< 5% (if anhydrous)3-ChlorobenzaldehydeNone expected

References

  • This compound | CAS 15145-69-4 . Benchchem.

  • Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... Filo.

  • Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications . National Institutes of Health (NIH).

  • Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid . IOP Conference Series: Earth and Environmental Science.

  • This compound | C7H5Cl3 | CID 84803 . PubChem.

  • Why does an unstable diol, formed by hydrolysis of geminal dihalides, give aldehydes and ketones? Quora.

  • The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde . Sciencemadness.org.

  • Addition of Water to form Hydrates (Gem-Diols) . Chemistry LibreTexts.

  • New Route for Benzyl Chloride? YouTube.

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners . ACS Publications.

  • Benzyl chloride . Wikipedia.

  • Which compound is more stable between 1 chloro 4 nitro benzene and 1 chloro 4 methyl benzene? Quora.

  • Synthesis process of o-chlorobenzaldehyde . Google Patents.

  • Hydrolysis of geminal dihalides - Aldehydes and Ketones part 5 . YouTube.

  • The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals . National Institutes of Health (NIH).

  • Functionalization of 3-Chlorobenzaldehyde . ResearchGate.

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride . Digital Commons @ NJIT.

  • For the compound 1-chloro-3-nitrobenzene, indicate which group on the ring is more strongly activating... Study.com.

  • Acid chloride hydrolysis example . YouTube.

  • Reaction of Benzene Diazonium Chloride With dilute Sulphuric Acid . YouTube.

  • Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE . Vedantu.

  • Hydrolysis Reactions . Chemistry LibreTexts.

  • m-CHLOROBENZALDEHYDE . Organic Syntheses.

  • Method for synthesizing p-chlorobenzaldehyde from p-chlorotoluene . Google Patents.

  • Preparation of 3-chlorobenzaldehyde . PrepChem.com.

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Validation & Comparative

reactivity comparison of 1-Chloro-3-(dichloromethyl)benzene vs its isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 1-Chloro-3-(dichloromethyl)benzene and its Isomers

For the modern researcher and synthetic chemist, understanding the nuanced reactivity of substituted aromatic compounds is paramount for predicting reaction outcomes and designing efficient synthetic pathways. The chlorodichloromethylbenzene isomers represent a class of compounds where subtle changes in substituent placement lead to significant divergence in chemical behavior. This guide provides a comprehensive comparison of the reactivity of this compound against its ortho and para isomers, grounded in the principles of physical organic chemistry. We will dissect the electronic and steric factors governing their reactions, providing both qualitative analysis and actionable experimental protocols.

Foundational Principles: Electronic and Steric Effects at Play

The reactivity of any substituted benzene is dictated by the interplay of inductive and resonance effects of its substituents, along with steric considerations. In the case of chlorodichloromethylbenzenes, we have two distinct groups influencing the aromatic system.

  • Chloro Group (-Cl): This group presents a classic case of competing electronic effects. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I) , which deactivates the benzene ring towards electrophilic attack.[1] However, the lone pairs on the chlorine atom can be delocalized into the ring, creating an electron-donating resonance effect (+R) .[1] This resonance effect directs incoming electrophiles to the ortho and para positions. Overall, the inductive effect is stronger, making the chloro group a deactivating, yet ortho, para-directing substituent.[1][2]

  • Dichloromethyl Group (-CHCl₂): This is a powerfully deactivating group. The two chlorine atoms pull electron density from the benzylic carbon, which in turn withdraws electron density from the benzene ring through a potent inductive effect (-I) .[2] Unlike the ring-bound chlorine, it has no resonance-donating capability. Consequently, the -CHCl₂ group strongly deactivates the ring and acts as a meta-director for electrophilic aromatic substitution.[2][3]

Comparative Analysis I: Electrophilic Aromatic Substitution (EAS)

The presence of two deactivating groups makes all chlorodichloromethylbenzene isomers significantly less reactive than benzene.[3][4] Electrophilic substitution reactions, such as nitration or halogenation, will require more forcing conditions (e.g., higher temperatures, stronger catalysts) to proceed at a reasonable rate.[2] The key difference between the isomers lies in the regiochemical outcome, which is determined by the interplay of the directing effects and steric hindrance.

Reactivity and Regioselectivity of Isomers
  • 1-Chloro-2-(dichloromethyl)benzene (ortho-isomer): This isomer is the most sterically hindered. The bulky -CHCl₂ group severely impedes electrophilic attack at the C6 position, which is ortho to both substituents.[2][5] The directing effects are in competition: the -Cl group directs towards C4 (para) and C6 (ortho), while the -CHCl₂ group directs towards C3 and C5 (meta).[2] Given the strong deactivation and steric hindrance, electrophilic attack is most likely, albeit slow, at the C4 and C5 positions.

  • This compound (meta-isomer): In this configuration, the directing effects are less conflicted. The -Cl group directs incoming electrophiles to positions C2, C4, and C6. The -CHCl₂ group directs to position C5. The combined deactivating effects are significant across the ring. Substitution is anticipated to be slow, with a potential mixture of products favoring positions least deactivated by the combined inductive effects.

  • 1-Chloro-4-(dichloromethyl)benzene (para-isomer): The directing effects of the two groups are reinforcing. The -Cl group directs to the C2 and C6 positions (ortho), and the -CHCl₂ group also directs to the C2 and C6 positions (meta). This reinforcement makes the C2 and C6 positions the clear targets for electrophilic attack, although the ring remains highly deactivated overall.

The following diagram illustrates the competing directing influences on the ortho-isomer, a key factor in its reactivity profile.

Caption: Competing directing effects and steric hindrance in 1-chloro-2-(dichloromethyl)benzene.

Summary Table: Electrophilic Aromatic Substitution
IsomerOverall ReactivityPredicted Major Substitution Site(s)Key Influencing Factors
ortho LowestC4, C5Strong steric hindrance; competing directing effects.[2][5]
meta IntermediateC2, C4, C6Additive deactivating effects; multiple potential sites.
para Highest (relatively)C2, C6Reinforcing directing effects towards the same positions.

Comparative Analysis II: Nucleophilic Substitution at the Benzylic Carbon

A primary reaction pathway for these molecules involves the hydrolysis of the dichloromethyl group (-CHCl₂) to form a benzaldehyde, which can be further oxidized to a benzoic acid. This transformation proceeds via nucleophilic substitution at the benzylic carbon. The reaction is facilitated by the formation of a transient benzylic carbocation, and its stability is the determining factor for the reaction rate.

The electron-withdrawing chloro group on the aromatic ring destabilizes this carbocation intermediate through its inductive effect (-I). The magnitude of this destabilization is dependent on its proximity to the benzylic carbon.

  • ortho-isomer: The chloro group is at the C2 position, immediately adjacent to the developing positive charge. Its powerful -I effect is felt most strongly here, significantly destabilizing the carbocation and thus slowing down the rate of hydrolysis.

  • meta-isomer: The chloro group is at the C3 position. The inductive effect is weaker at this distance compared to the ortho position, resulting in less destabilization of the carbocation.

  • para-isomer: The chloro group is at the C4 position, furthest from the benzylic carbon. Its destabilizing inductive effect is weakest in this configuration, leading to the most stable carbocation among the three isomers and, consequently, the fastest reaction rate.

Therefore, the expected order of reactivity for the hydrolysis of the -CHCl₂ group is:

para-isomer > meta-isomer > ortho-isomer

G cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho_start Ar(o-Cl)-CHCl₂ ortho_ts [Ar(o-Cl)-CH⁺Cl]‡ ortho_start->ortho_ts Slowest ortho_prod Ar(o-Cl)-CHO ortho_ts->ortho_prod label_ortho Highest ΔG‡ (Most Unstable C⁺) meta_start Ar(m-Cl)-CHCl₂ meta_ts [Ar(m-Cl)-CH⁺Cl]‡ meta_start->meta_ts Intermediate meta_prod Ar(m-Cl)-CHO meta_ts->meta_prod para_start Ar(p-Cl)-CHCl₂ para_ts [Ar(p-Cl)-CH⁺Cl]‡ para_start->para_ts Fastest para_prod Ar(p-Cl)-CHO para_ts->para_prod label_para Lowest ΔG‡ (Most Stable C⁺)

Caption: Relative rates of hydrolysis based on carbocation stability.

Experimental Protocols

Trustworthy research relies on robust and verifiable methodologies. The following protocols provide a framework for investigating the reactivity of these isomers.

Protocol 1: Comparative Nitration (Electrophilic Aromatic Substitution)

This protocol outlines a procedure for the nitration of a chlorodichloromethylbenzene isomer, which requires harsh conditions due to the deactivated nature of the substrate.

Objective: To compare the product distribution of nitration for each isomer under identical, forcing conditions.

Methodology:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place the chlorodichloromethylbenzene isomer (10 mmol).

  • Acid Mixture Preparation: In the dropping funnel, carefully prepare a nitrating mixture by adding fuming nitric acid (1.5 mL) to cold (0 °C) concentrated sulfuric acid (10 mL).

  • Reaction Execution: Slowly add the nitrating mixture to the stirred substrate over 30 minutes, maintaining the reaction temperature below 10 °C using an ice bath.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it carefully onto 100 g of crushed ice.

  • Extraction: Extract the product with dichloromethane (3 x 30 mL).

  • Purification & Analysis: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with water, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution. Further purification can be achieved by column chromatography.

Protocol 2: Comparative Hydrolysis of the -CHCl₂ Group

This protocol describes the hydrolysis of the dichloromethyl group to a formyl group (-CHO).

Objective: To compare the relative rates of hydrolysis of the three isomers.

Methodology:

  • Reaction Setup: Prepare three separate 50 mL round-bottom flasks, each containing one of the isomers (5 mmol) and a 1:1 mixture of water and dioxane (20 mL).

  • Catalysis: Add concentrated sulfuric acid (0.5 mL) to each flask as a catalyst.

  • Reaction & Monitoring: Heat all three flasks simultaneously in a thermostatically controlled oil bath at 100 °C. Withdraw small aliquots (0.1 mL) from each reaction at regular intervals (e.g., every 30 minutes).

  • Quenching & Analysis: Quench each aliquot in a known volume of a suitable solvent and analyze by Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the corresponding benzaldehyde product.

  • Data Processing: Plot the concentration of the starting material versus time for each isomer. The initial slopes of these curves will provide a qualitative and semi-quantitative comparison of the reaction rates.

G A 1. Isomer Dissolution (Water/Dioxane) B 2. Acid Catalyst Addition (H₂SO₄) A->B C 3. Controlled Heating (100°C Oil Bath) B->C D 4. Timed Aliquot Sampling C->D E 5. Quenching & Dilution D->E F 6. GC Analysis E->F G 7. Data Plotting (Conc. vs. Time) F->G H 8. Rate Comparison G->H

Caption: Workflow for comparative hydrolysis rate analysis.

Conclusion

The reactivity of this compound and its isomers is a clear demonstration of how substituent position fundamentally governs chemical behavior.

  • For Electrophilic Aromatic Substitution , the para-isomer is the most reactive due to reinforcing directing effects, while the ortho-isomer is the least reactive due to severe steric hindrance.

  • For Nucleophilic Substitution (Hydrolysis) at the benzylic carbon, the reactivity order is inverted, with the para-isomer being the most reactive and the ortho-isomer the least. This is dictated by the stability of the intermediate carbocation, which is strongly influenced by the inductive effect of the ring-bound chlorine.

These predictable, yet distinct, reactivity patterns allow researchers to selectively functionalize either the aromatic ring or the side chain, making these isomers versatile intermediates in complex organic synthesis.

References

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]]

  • Quora. (2021). How to arrange these compounds from most reactive toward electrophilic aromatic substitution. Retrieved from [Link]4]

  • Khan Academy. (2013). Steric hindrance. Retrieved from [Link]5]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]3]

  • Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. Retrieved from [Link]1]

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A Senior Application Scientist's Guide to Purity Validation: HPLC-UV Analysis of 1-Chloro-3-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical and agrochemical compounds, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and the safety of the final product. 1-Chloro-3-(dichloromethyl)benzene is a key building block where stringent purity control is paramount. This guide provides an in-depth, scientifically grounded protocol for the purity validation of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document moves beyond a simple recitation of steps. It elucidates the scientific rationale behind methodological choices, from column chemistry and mobile phase selection to the establishment of validation parameters. Furthermore, it presents a comparative analysis against Gas Chromatography with Flame Ionization Detection (GC-FID), offering researchers a clear framework for selecting the most appropriate analytical technique based on their specific objectives. All methodologies are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH).

Introduction: The Imperative for Purity in Synthesis Intermediates

This compound (C₇H₅Cl₃, M.W. 195.47 g/mol ) is a chlorinated aromatic compound primarily utilized as a versatile intermediate in organic synthesis.[1] Its dichloromethyl group is a reactive handle for introducing functionality, making it valuable in the construction of more complex molecules. However, the radical chlorination process used in its synthesis can lead to process-related impurities, such as isomers (e.g., 1-Chloro-2- or 1-Chloro-4- isomers) or compounds with varying degrees of chlorination (e.g., 1-Chloro-3-(chloromethyl)benzene or 1-Chloro-3-(trichloromethyl)benzene).

The presence of these impurities can have significant downstream consequences:

  • Altered Reactivity: Impurities can compete in subsequent reactions, leading to lower yields and the formation of unwanted by-products.

  • Compromised Final Product Quality: Impurities introduced from starting materials can be carried through the synthetic route, complicating purification and potentially impacting the safety and efficacy of the final active ingredient.

  • Regulatory Scrutiny: Regulatory bodies require rigorous characterization and control of all starting materials and intermediates used in drug substance manufacturing.

Therefore, a robust, validated analytical method to confirm the purity of this compound is a foundational requirement for any research or manufacturing campaign.

Principle of Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a powerful separatory technique ideal for the analysis of non-volatile or thermally labile compounds. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of acetonitrile or methanol and water). More non-polar compounds, like our analyte, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.

Detection is achieved using an Ultraviolet (UV) detector. The benzene ring in this compound contains a chromophore that absorbs UV light. The interaction of the chlorine atom's lone-pair electrons with the benzene ring's π-system results in distinct UV absorption bands.[2] According to Beer-Lambert's Law, the amount of UV light absorbed is directly proportional to the concentration of the analyte, allowing for precise quantification.

Primary Analytical Method: A Validated HPLC-UV Protocol

This section details a complete, validated HPLC-UV method designed for the routine quality control and purity assessment of this compound. The validation parameters are established in accordance with the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[3][4]

Instrumentation & Consumables
  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™).

  • Analytical Balance (4-decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • HPLC vials with caps.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • This compound reference standard (purity ≥ 99.5%).

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving a robust and reliable separation.

ParameterConditionRationale & Justification
Stationary Phase (Column) C18, 4.6 x 150 mm, 5 µmThe C18 (octadecylsilyl) stationary phase provides a non-polar surface ideal for retaining the hydrophobic this compound via hydrophobic interactions. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase Isocratic: 65% Acetonitrile, 35% WaterAn isocratic mobile phase is simpler, more robust, and provides consistent retention times, which is ideal for a purity assay. The ACN/Water ratio is optimized to provide a reasonable retention time (typically 5-10 minutes) for the main peak, allowing for sufficient separation from potential early-eluting polar impurities and later-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase and improving peak shape.
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion, ensuring accurate quantification.
Detection Wavelength 210 nmChlorinated benzene derivatives exhibit strong absorbance in the lower UV range.[2] While a full UV scan should be performed on the reference standard to find the absorbance maxima (λmax), 210 nm is a common wavelength that provides high sensitivity for this class of compounds.
Run Time 15 minutesSufficient time to allow for the elution of the main peak and any potential late-eluting impurities.
Standard and Sample Preparation

Accuracy in preparation is fundamental to the accuracy of the final result.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.

Method Validation Protocol (ICH Q2(R1))

The objective of analytical validation is to demonstrate that the method is suitable for its intended purpose.[4] For a purity assay, the key validation characteristics are Specificity, Linearity, Accuracy, Precision, and Limit of Quantitation.[5]

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters (ICH Q2) cluster_result Result RefStd Reference Standard Prep Prepare Solutions (Stock & Working) RefStd->Prep Sample Test Sample Sample->Prep HPLC Inject into HPLC System Prep->HPLC Data Acquire Chromatogram HPLC->Data Specificity Specificity Data->Specificity Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOQ LOQ Data->LOQ Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Purity Calculate Purity (%) Report->Purity

Fig 1: HPLC-UV Method Validation Workflow.
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by showing that the peaks for known impurities and the main analyte are well-resolved (Resolution > 2).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations (e.g., 50, 75, 100, 125, 150 µg/mL) are prepared and injected. The peak area is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies on a spiked matrix. Known amounts of the analyte are added to a placebo or sample matrix at different levels (e.g., 80%, 100%, 120% of the nominal concentration). The percentage recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Six replicate injections of the 100 µg/mL sample solution are made. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is often determined as the concentration that yields a signal-to-noise ratio of approximately 10:1.

Hypothetical Validation Data Summary

The following tables represent expected outcomes for a successful method validation.

Table 1: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
50 498,500
75 751,200
100 1,002,100
125 1,249,500
150 1,503,000

| Result | Correlation Coefficient (r²): 0.9998 |

Table 2: Accuracy (Spiked Recovery)

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80 79.5 99.4%
100% 100 100.3 100.3%
120% 120 120.8 100.7%

| Result | Mean Recovery: 100.1% | | |

Table 3: Precision

Parameter Measurement %RSD Acceptance Criteria
Repeatability Peak Area (n=6) 0.45% ≤ 1.0%

| Intermediate Precision | Purity (%) (Day 1 vs Day 2) | 0.68% | ≤ 2.0% |

Comparative Analysis: HPLC-UV vs. Gas Chromatography (GC-FID)

While HPLC-UV is an excellent choice, Gas Chromatography (GC) is a viable and often preferred alternative for volatile and thermally stable compounds like this compound.[6][7] A comparison provides a clearer picture of when to deploy each technique.

Principle of Gas Chromatography with Flame Ionization Detection (GC-FID)

In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. The Flame Ionization Detector (FID) pyrolyzes the organic compounds as they elute from the column and detects the ions produced, generating a signal proportional to the mass of carbon atoms.

Head-to-Head Comparison
Fig 2: Decision factors for choosing between HPLC and GC.

Table 4: HPLC-UV vs. GC-FID for this compound Analysis

Attribute HPLC-UV GC-FID Expert Recommendation
Analyte Suitability Good. The compound is soluble in common organic solvents and has a UV chromophore. Excellent. The compound is volatile and thermally stable (B.P. 235-237°C).[1] GC is the more natural fit based on the analyte's physical properties.
Detection Specific. Requires a UV-absorbing chromophore. May not detect non-UV active impurities. Universal (for hydrocarbons). Responds to virtually all organic compounds, providing a more "true" purity profile against organic impurities. FID offers a significant advantage for purity as it will detect unexpected carbon-containing impurities that might be missed by UV.
Separation of Isomers Good. Can be optimized with mobile phase and column chemistry. Excellent. Capillary GC columns offer extremely high resolving power, ideal for separating closely related positional isomers. GC often provides superior resolution for isomeric impurities common in this synthesis.
Sample Throughput Moderate. Typical run times are 10-20 minutes. High. GC runs can be faster due to rapid temperature programming. For high-throughput QC labs, GC offers a speed advantage.
Solvent Consumption High. Consumes significant volumes of ACN and water. Very Low. Primarily uses carrier gas (Helium, Hydrogen, or Nitrogen). GC is a greener, more cost-effective technique from a solvent-use perspective.

| Non-Volatile Impurities | Detects non-volatile impurities (e.g., salts, polymeric material) that would remain in the GC inlet. | Does not detect non-volatile impurities. | HPLC is superior if non-volatile or polymeric impurities are a concern. |

Experimental Protocol for GC-FID
ParameterCondition
GC System GC with FID, Capillary Split/Splitless Inlet, Autosampler
Column DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1.0 µL (Split ratio 50:1)
Oven Program Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 240 °C, hold 5 min.
Detector Temperature 280 °C
Sample Preparation Dilute sample ~1000-fold in Dichloromethane or Hexane.

Discussion & Expert Recommendations

For the specific task of validating the purity of this compound, GC-FID is the recommended primary technique. The decision is driven by the analyte's volatility and the superior, near-universal detection capability of the FID for organic impurities. The high resolving power of capillary GC is also better suited for separating potential positional isomers, which are the most likely process-related impurities.

However, HPLC-UV remains a critical complementary tool. It should be employed in the following scenarios:

  • Orthogonal Method: For comprehensive impurity profiling and method validation, regulatory agencies often favor the use of two dissimilar analytical techniques (orthogonal methods). Using both GC-FID and HPLC-UV provides a much higher degree of confidence in the purity assessment.

  • Analysis of Non-Volatile Content: If the synthesis process could potentially introduce non-volatile impurities (e.g., catalysts, salts, or degradation polymers), HPLC is the only viable method for their detection.

  • Specific Impurity Quantification: If a known impurity has a strong UV chromophore but poor FID response, HPLC-UV might be the more sensitive and accurate method for quantifying that specific impurity.

Conclusion

The validation of purity for a critical synthetic intermediate like this compound demands a rigorous and scientifically sound approach. While both HPLC-UV and GC-FID are powerful analytical techniques, a thorough understanding of their principles and the physicochemical properties of the analyte points to GC-FID as the more adept primary method for this application. It offers superior resolution for isomers, universal detection of organic impurities, and higher throughput. HPLC-UV serves as an indispensable orthogonal method, crucial for detecting non-volatile components and providing a complete analytical picture. By employing these methods within a robust validation framework compliant with ICH guidelines, researchers and manufacturers can ensure the quality and consistency of their intermediate, safeguarding the integrity of their entire synthetic process.

References

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-(dichloromethyl)- (CAS 15145-69-4). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • David, F., Tienpont, B., Sandra, P., Chainet, F., Thomas, M., Lemaire, E., & Nieto, S. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Kusz, P., Andrysiak, A., Czelakowski, W., & Bobiński, J. (1999).
  • MDPI. (n.d.). Ultraviolet Absorption Spectra of Benzene and Chlorobenzene in Water-Ice Solutions at Temperatures Between 78 K and 273 K. Retrieved from [Link]

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  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

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A Senior Application Scientist's Guide to Confirming the Structure of Novel 1-Chloro-3-(dichloromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel molecule is the bedrock of all subsequent research. In the realm of halogenated aromatic compounds, subtle isomeric differences can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques for the structural elucidation of novel 1-Chloro-3-(dichloromethyl)benzene derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Challenge: Isomeric Ambiguity in Polychlorinated Aromatics

The synthesis of derivatives of this compound can potentially yield a mixture of isomers, primarily the 1,2-, 1,3-, and 1,4-substituted regioisomers. Differentiating these isomers is non-trivial, as they share the same molecular formula (C₇H₅Cl₃) and, consequently, the same nominal molecular weight. A robust analytical strategy, therefore, must rely on a multi-technique approach where the data from each method corroborates the others, leading to an irrefutable structural assignment.

The Analytical Tripod: NMR, Mass Spectrometry, and X-ray Crystallography

Our approach to structural confirmation rests on three pillars of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, for the ultimate confirmation, Single Crystal X-ray Crystallography.

dot graph "Analytical_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Synthesis" { label="Synthesis & Purification"; bgcolor="#F1F3F4"; Synthesis [label="Novel Derivative Synthesis"]; Purification [label="HPLC Purification"]; Synthesis -> Purification; }

subgraph "cluster_Spectroscopy" { label="Spectroscopic & Spectrometric Analysis"; bgcolor="#F1F3F4"; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(EI, HRMS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; XRay [label="X-ray Crystallography\n(If Crystalline)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Purification -> NMR [label="Primary Structure"]; Purification -> MS [label="Molecular Formula & Fragmentation"]; NMR -> MS [style=dashed]; MS -> NMR [style=dashed]; {NMR, MS} -> XRay [label="Absolute Confirmation"];

subgraph "cluster_Confirmation" { label="Final Confirmation"; bgcolor="#F1F3F4"; Structure [label="Confirmed Structure", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; }

XRay -> Structure; } Caption: A typical workflow for the structural elucidation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus with a non-zero nuclear spin, most commonly ¹H (protons) and ¹³C.

¹H NMR: Mapping the Proton Environments

The number of signals, their chemical shifts (δ), integration, and splitting patterns (multiplicity) in a ¹H NMR spectrum provide a wealth of information. For our target molecule, this compound, and its potential isomers, the aromatic region (typically 7.0-8.0 ppm) is particularly diagnostic.

Why the Aromatic Region is Key: The substitution pattern on the benzene ring dictates the symmetry of the molecule, which in turn determines the number of distinct proton environments and their coupling patterns.

IsomerExpected Aromatic SignalsExpected Splitting Pattern
This compound 4A complex multiplet or a series of doublets and triplets.
1-Chloro-2-(dichloromethyl)benzene 4A complex multiplet, likely with distinct downfield shifts for protons adjacent to the chloro and dichloromethyl groups.
1-Chloro-4-(dichloromethyl)benzene 2Two doublets due to the higher symmetry (a plane of symmetry bisecting the C-Cl and C-CHCl₂ bonds).

The dichloromethyl proton (-CHCl₂) will appear as a singlet, typically in the range of 6.5-7.5 ppm, with its exact chemical shift influenced by the electronic effects of the substituents on the ring.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule. While ¹³C has a low natural abundance, modern NMR techniques readily provide high-quality spectra.

Why ¹³C NMR is a Powerful Corroborative Tool: The number of signals in the ¹³C NMR spectrum directly corresponds to the number of unique carbon environments, which is highly dependent on the molecular symmetry.

IsomerExpected Aromatic ¹³C SignalsExpected Aliphatic ¹³C Signal
This compound 61
1-Chloro-2-(dichloromethyl)benzene 61
1-Chloro-4-(dichloromethyl)benzene 41
2D NMR: Connecting the Dots

For complex molecules where 1D spectra can be ambiguous, two-dimensional (2D) NMR experiments are invaluable. Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbons, respectively.

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subgraph "cluster_1D" { label="1D NMR"; bgcolor="#F1F3F4"; H1_NMR [label="¹H NMR\n(Proton Environments)"]; C13_NMR [label="¹³C NMR\n(Carbon Skeleton)"]; }

subgraph "cluster_2D" { label="2D NMR"; bgcolor="#F1F3F4"; COSY [label="COSY\n(¹H-¹H Correlations)"]; HSQC [label="HSQC\n(¹H-¹³C Direct Correlations)"]; HMBC [label="HMBC\n(¹H-¹³C Long-Range Correlations)"]; }

H1_NMR -> COSY; H1_NMR -> HSQC; H1_NMR -> HMBC; C13_NMR -> HSQC; C13_NMR -> HMBC;

subgraph "cluster_Structure" { label="Structural Information"; bgcolor="#F1F3F4"; Connectivity [label="Molecular Connectivity"]; }

{COSY, HSQC, HMBC} -> Connectivity; } Caption: The interplay of 1D and 2D NMR techniques for structural elucidation.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): The Elemental Composition

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. This is a critical step in confirming the identity of a novel compound. For a molecule with the formula C₇H₅Cl₃, the expected monoisotopic mass is 193.9457 amu.

Electron Ionization (EI) and Fragmentation Analysis

In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" of the molecule's structure.

The Isotopic Signature of Chlorine: A key feature in the mass spectrum of chlorinated compounds is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in characteristic isotopic clusters for the molecular ion and any chlorine-containing fragments. For a molecule with three chlorine atoms, the M, M+2, M+4, and M+6 peaks will have a distinctive intensity ratio.

Expected Fragmentation Pathways:

  • Loss of a chlorine radical (•Cl): This would result in a fragment ion with an m/z corresponding to [M-35]⁺ and [M-37]⁺.

  • Loss of a dichloromethyl radical (•CHCl₂): This would lead to a chlorophenyl cation.

  • Benzylic cleavage: Cleavage of the bond between the benzene ring and the dichloromethyl group.

dot graph "MS_Fragmentation" { layout=dot; rankdir=TB; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

M [label="[C₇H₅Cl₃]⁺˙\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_Cl [label="[C₇H₅Cl₂]⁺\n(Loss of •Cl)"]; M_minus_CHCl2 [label="[C₆H₄Cl]⁺\n(Loss of •CHCl₂)"]; Phenyl [label="[C₆H₅]⁺\n(Phenyl Cation)"];

M -> M_minus_Cl [label="- •Cl"]; M -> M_minus_CHCl2 [label="- •CHCl₂"]; M_minus_CHCl2 -> Phenyl [label="- Cl"]; } Caption: A simplified representation of potential fragmentation pathways in EI-MS.

Single Crystal X-ray Crystallography: The Definitive Answer

While NMR and MS provide powerful evidence for a proposed structure, single-crystal X-ray crystallography is the gold standard for unambiguous structural determination of crystalline solids. This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the determination of bond lengths, bond angles, and the absolute configuration of the molecule.

The Causality of Crystallization: The primary challenge with this technique is obtaining a single crystal of sufficient quality. This often requires screening various solvents and crystallization conditions. However, when successful, the resulting crystallographic data provides irrefutable proof of the molecular structure.

Experimental Protocols

Synthesis of this compound (Illustrative)

This protocol is an adaptation and should be performed by qualified personnel in a controlled laboratory setting.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a gas inlet tube, combine 1-chloro-3-methylbenzene (1 equivalent) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 equivalents) in a suitable solvent like carbon tetrachloride.

  • Chlorination: Heat the mixture to reflux and bubble chlorine gas through the solution while irradiating with a UV lamp.

  • Monitoring: Monitor the reaction progress by GC-MS until the desired level of chlorination is achieved.

  • Workup: Cool the reaction mixture and purge with nitrogen to remove excess chlorine and HCl. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): Perform COSY, HSQC, and HMBC experiments to resolve any structural ambiguities.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.

  • HRMS Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer to obtain a high-resolution mass spectrum and determine the elemental composition.

  • GC-EI-MS Analysis: Inject the sample into a GC-MS system to obtain the electron ionization mass spectrum and analyze the fragmentation pattern.

Data Comparison and Structural Confirmation

The following table presents hypothetical but expected data for the three isomers, illustrating how a comparative analysis leads to a definitive structural assignment.

Analytical Technique1-Chloro-2-(dichloromethyl)benzeneThis compound1-Chloro-4-(dichloromethyl)benzene
¹H NMR (Aromatic Signals) 4 complex multiplets4 complex multiplets2 doublets
¹³C NMR (Aromatic Signals) 664
MS (Key Fragment) Loss of •Cl, •CHCl₂Loss of •Cl, •CHCl₂Loss of •Cl, •CHCl₂
X-ray Crystallography Unambiguous 3D structureUnambiguous 3D structureUnambiguous 3D structure

By systematically applying these analytical techniques and comparing the experimental data with the expected outcomes for each possible isomer, a confident and validated structural assignment can be made. This rigorous, multi-faceted approach is fundamental to ensuring the scientific integrity of any research involving novel chemical entities.

References

  • Reusch, W. (2023). Mass Spectrometry. In Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

  • Ooi, L. (2010). Principles of X-ray Crystallography. Oxford University Press.
  • Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-3-(chloromethyl)-. In NIST WebBook. Retrieved from [Link]

  • Process NMR Associates. (n.d.). Principles of NMR. Retrieved from [Link]

  • Pearson+. (n.d.). There are three different isomers of dichlorobenzene. Retrieved from [Link]

  • Lebedev, A. T., & Zaikin, V. G. (2008). Organic mass spectrometry at the beginning of the 21st century. Journal of Analytical Chemistry, 63(12), 1128–1154.
  • LibreTexts. (2022). 4.7: NMR Spectroscopy. In Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Ooi, L. (2010). Principles of X-ray Crystallography. Gramercy Books.
  • Clark, J. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of chlorobenzene. Retrieved from [Link]

  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry, 8(6), 225.
  • Ooi, L. (2010). Principles of X-ray Crystallography (1st ed.). DOKUMEN.PUB.

A Researcher's Guide to Safer Chlorination: Comparing Alternatives to Chlorine Gas for Toluene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For decades, chemists in pharmaceutical and fine chemical synthesis have relied on elemental chlorine (Cl₂) for the chlorination of toluene and its derivatives. While effective, the use of highly toxic, corrosive, and difficult-to-handle chlorine gas presents significant safety and logistical challenges, particularly in research and scale-up environments.[1][2] This guide provides an in-depth comparison of practical, safer, and often more selective alternatives to chlorine gas, focusing on reagents amenable to a laboratory setting.

We will explore the mechanistic nuances, comparative performance, and detailed experimental considerations for three primary solid-phase reagents: N-Chlorosuccinimide (NCS) , Trichloroisocyanuric Acid (TCCA) , and the liquid reagent Sulfuryl Chloride (SO₂Cl₂) . Our focus will be on providing the causal logic behind reagent selection, enabling you to choose the optimal method for your specific synthetic target, whether it be side-chain (benzylic) or aromatic ring chlorination.

The Fundamental Dichotomy: Radical vs. Electrophilic Chlorination

The chlorination of toluene derivatives can proceed via two distinct pathways, yielding fundamentally different products. The choice of reagent and reaction conditions dictates which path is favored.

  • Free-Radical Side-Chain (Benzylic) Chlorination : This pathway targets the methyl group, substituting a hydrogen for a chlorine atom to form a benzyl chloride derivative (Ar-CH₂Cl). This reaction is typically initiated by light (photolysis) or a radical initiator (e.g., AIBN, benzoyl peroxide) and proceeds via a highly stable benzyl radical intermediate.[3][4][5]

  • Electrophilic Aromatic Substitution (EAS) : This pathway adds a chlorine atom directly to the aromatic ring, yielding a mixture of ortho- and para-chlorotoluene isomers.[4][6] The methyl group is an activating, ortho,para-director. This reaction requires the generation of an electrophilic chlorine species (Cl⁺), often facilitated by a Lewis acid or a strong Brønsted acid catalyst.[7][8][9]

Decision Workflow for Selecting a Chlorinating Agent

The following diagram outlines the critical decision points for selecting an appropriate chlorinating agent based on the desired product.

G cluster_side_chain Radical Conditions cluster_ring Electrophilic Conditions start Desired Product? side_chain Side-Chain (Benzylic) Ar-CH₃ → Ar-CH₂Cl start->side_chain C-H Activation ring Ring (Aromatic) Ar-CH₃ → Cl-Ar-CH₃ start->ring EAS ncs_radical NCS (Photochemical or Radical Initiator) side_chain->ncs_radical High Selectivity, Mild Conditions so2cl2_radical SO₂Cl₂ (Radical Initiator, e.g., AIBN) side_chain->so2cl2_radical High Reactivity tcca_acid TCCA (Brønsted or Lewis Acid) ring->tcca_acid High Atom Economy, Cost-Effective so2cl2_lewis SO₂Cl₂ (Lewis Acid, e.g., AlCl₃) ring->so2cl2_lewis Powerful, Good for Deactivated Rings ncs_acid NCS (Strong Acid, e.g., H₂SO₄, BF₃-H₂O) ring->ncs_acid Mild Alternative

Caption: Decision tree for choosing a chlorinating agent for toluene derivatives.

In-Depth Reagent Comparison

Here we dissect the performance, mechanism, and practical considerations of each alternative chlorinating agent.

N-Chlorosuccinimide (NCS)

NCS is a crystalline solid that has become a reagent of choice for mild and selective chlorinations.[10] It is relatively safe to handle and its primary byproduct, succinimide, is often easily removed by aqueous washing.[10]

  • Mechanism & Selectivity:

    • Side-Chain (Benzylic) Chlorination : Under photochemical or radical initiation conditions, NCS is a superb reagent for benzylic chlorination.[11][12] A recent development employs a photocatalyst in combination with NCS under visible light, providing a mild and scalable method that works well even for electron-deficient substrates.[11][12] The reaction proceeds via a succinimidyl radical, which abstracts a benzylic hydrogen to form the resonance-stabilized benzyl radical. This radical then abstracts a chlorine atom from another molecule of NCS to propagate the chain.

    • Ring (Aromatic) Chlorination : While less common, NCS can act as an electrophilic chlorinating agent for activated aromatic rings in the presence of a strong acid catalyst like trifluoromethanesulfonic acid or BF₃-H₂O, which activates the N-Cl bond.[13]

  • Advantages :

    • Excellent selectivity for benzylic monochlorination.

    • Solid, easy to handle, and relatively stable.[14][15]

    • Milder reaction conditions compared to SO₂Cl₂ or Cl₂ gas.

  • Limitations :

    • Lower active chlorine content (~51%) compared to TCCA.[10]

    • Requires an initiator (light or radical initiator) for side-chain reactions.

Trichloroisocyanuric Acid (TCCA)

TCCA is a stable, inexpensive, and highly efficient solid chlorinating agent.[16][17] It boasts a very high active chlorine content (~90%), making it an atom-economical choice.[10] Its byproduct, cyanuric acid, is a solid with low solubility in most organic solvents, often allowing for simple filtration-based workup.[16]

  • Mechanism & Selectivity:

    • Ring (Aromatic) Chlorination : TCCA is predominantly used for electrophilic aromatic chlorination. In the presence of an acid catalyst (e.g., H₂SO₄), it generates a potent electrophilic chlorine species (Cl⁺).[18][19] It can effectively chlorinate toluene to give a mixture of 2- and 4-chlorotoluenes.[18][19]

    • Side-Chain (Benzylic) Chlorination : While less typical, TCCA can induce benzylic chlorination under radical conditions, for instance, using a radical initiator like benzoyl peroxide, though yields may be moderate.[18][19]

  • Advantages :

    • High active chlorine content and excellent atom economy.[10]

    • Inexpensive, stable, and easy to handle solid.[10][16]

    • Byproduct is often easily removed by filtration.[16]

  • Limitations :

    • Can be a very aggressive reagent, sometimes leading to over-chlorination or complex product mixtures if not controlled carefully.[18]

    • Requires a catalyst for most aromatic chlorinations.

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a dense, colorless liquid that serves as a convenient source of chlorine. It should be handled with care in a fume hood due to its corrosive nature and the evolution of HCl and SO₂ gas as byproducts.[10]

  • Mechanism & Selectivity:

    • Side-Chain (Benzylic) Chlorination : In the presence of a radical initiator (like AIBN or peroxides), SO₂Cl₂ is a highly effective reagent for free-radical chlorination of the benzylic position.[20][21] The reaction proceeds via a chain mechanism involving the chlorosulfonyl radical (•SO₂Cl).

    • Ring (Aromatic) Chlorination : When combined with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), SO₂Cl₂ is a powerful electrophilic chlorinating agent.[22] This method is effective for a wide range of aromatic substrates.

  • Advantages :

    • Highly reactive, often leading to faster reaction times and high conversions.

    • Can be used for both radical and electrophilic pathways by simply changing the initiator/catalyst.[20]

  • Limitations :

    • Corrosive and toxic liquid that releases HCl and SO₂ gases.[10]

    • Its high reactivity can sometimes lead to lower selectivity and the formation of polychlorinated byproducts.

Comparative Performance Data

The following table summarizes key characteristics and provides representative yield data for the chlorination of toluene as a model substrate. Note that direct comparison is challenging as optimal conditions vary.

FeatureN-Chlorosuccinimide (NCS)Trichloroisocyanuric Acid (TCCA)Sulfuryl Chloride (SO₂Cl₂)
Physical Form White Crystalline SolidWhite Crystalline SolidColorless Fuming Liquid
Primary Use Benzylic (Side-Chain) ChlorinationAromatic (Ring) ChlorinationBoth Benzylic and Aromatic
Typical Conditions Side-Chain: CCl₄, Benzoyl Peroxide, RefluxRing: H₂SO₄ or BF₃-H₂O[13]Ring: 50% H₂SO₄, 65-80°C[18][19]Side-Chain: Benzoyl Peroxide, Reflux[18][19]Side-Chain: Radical Initiator (AIBN)[20]Ring: Lewis Acid (AlCl₃)
Byproducts SuccinimideCyanuric Acid[10]HCl (gas), SO₂ (gas)[10]
Handling Relatively easy and safeStable and easy to handle[10][16]Corrosive liquid, requires fume hood[10]
Toluene Yield (Side-Chain) Good to Excellent (often >80%)44% (with benzoyl peroxide)[18][19]Good to Excellent
Toluene Yield (Ring) Substrate dependent66% (o/p mixture)[18][19]High, catalyst dependent

Experimental Protocols

Protocol 1: Benzylic Chlorination of Toluene with NCS

This protocol is a representative procedure for the selective monochlorination of the toluene side-chain.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge flask with Toluene, NCS, and CCl₄ B 2. Add radical initiator (e.g., Benzoyl Peroxide) A->B C 3. Equip with reflux condenser and nitrogen inlet B->C D 4. Heat mixture to reflux (approx. 77°C) C->D E 5. Monitor reaction by TLC or GC (typically 1-4 hours) D->E F 6. Cool to room temperature E->F G 7. Filter off solid succinimide F->G H 8. Wash filtrate with aq. Na₂S₂O₃, then brine G->H I 9. Dry organic layer (e.g., MgSO₄) and concentrate in vacuo H->I J 10. Purify by distillation or chromatography if needed I->J

Caption: Workflow for benzylic chlorination using NCS.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add toluene (1.0 eq.), N-chlorosuccinimide (1.05 eq.), and carbon tetrachloride (or another suitable inert solvent).

  • Add a catalytic amount of benzoyl peroxide or AIBN (azobisisobutyronitrile) (approx. 0.02 eq.).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress using GC or TLC. The disappearance of the starting material typically occurs within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the reaction mixture to remove the succinimide, washing the solid with a small amount of cold solvent.

  • Combine the filtrates and wash with an aqueous solution of sodium thiosulfate to remove any remaining traces of active chlorine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl chloride.

  • Purify by vacuum distillation if necessary.

Protocol 2: Aromatic Ring Chlorination of Toluene with TCCA

This protocol describes a general procedure for the electrophilic chlorination of the toluene ring.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer, add toluene (1.0 eq.) and a suitable solvent such as dichloromethane or chloroform.

  • Cool the mixture in an ice bath.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 eq.) to the stirred solution.

  • In a separate container, dissolve Trichloroisocyanuric Acid (TCCA) (approx. 0.35 eq., as it provides three chlorine atoms) in the same solvent.

  • Add the TCCA solution dropwise to the cooled toluene/acid mixture. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by GC or TLC.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: gas evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting mixture of ortho- and para-chlorotoluene can be separated by fractional distillation or column chromatography.

Conclusion

The selection of a chlorinating agent for toluene derivatives is a critical decision that balances reactivity, selectivity, safety, and operational simplicity. For selective benzylic chlorination , NCS stands out as the premier choice for laboratory-scale synthesis due to its mildness and high selectivity. For cost-effective and atom-economical aromatic ring chlorination , TCCA is an excellent and powerful alternative to chlorine gas, provided the reaction is carefully controlled. Sulfuryl chloride offers versatility, capably performing both transformations, but its hazardous nature necessitates stringent handling protocols. By understanding the distinct mechanistic pathways and the specific attributes of each reagent, researchers can move beyond hazardous chlorine gas and confidently select the optimal tool for their synthetic challenge.

References

  • Xiang, M., Zhou, C., Yang, X.-L., Chen, B., Tung, C.-H., & Wu, L.-Z. (2020). Visible Light-Catalyzed Benzylic C–H Bond Chlorination by a Combination of Organic Dye (Acr+-Mes) and N-Chlorosuccinimide. The Journal of Organic Chemistry, 85(14), 9080–9087. [Link][11][12]

  • Gambacorta, G., Han Teo, Q., & Baxendale, I. R. (2025). A continuous flow process was optimised for the perchlorination of p-cresol to the corresponding 2,4,6-trichloro-cyclohexa-2,5-dienone derivative employing trichloroisocyanuric acid as a green and safer-to-handle chlorinating agent. Molbank. (Note: Link is to a ResearchGate entry referencing the work). [Link][16]

  • Hiegel, G. A. (2002). Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. Organic Process Research & Development, 6(4), 384-391. [Link][18][19]

  • Tilstam, U. (2019). Trichloroisocyanuric Acid: a Versatile and Efficient Chlorinating and Oxidizing Reagent. European Journal of Organic Chemistry. [Link][17]

  • Di Somma, I., et al. (2023). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 28(1), 123. [Link]

  • Organic Chemistry Portal. (n.d.). Trichloroisocyanuric Acid (TCCA). [Link]

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in Trifluoromethanesulfonic Acid and BF3-H2O: Efficient Halogenation of Deactivated Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link][13]

  • Corzan CPVC. (2018). Alternatives to Chlorine Gas for Water & Wastewater Treatment. [Link][1][2]

  • Kharasch, M. S., & Brown, H. C. (1942). Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid. U.S. Patent No. 2,302,228. [21]

  • Quora. (2019). What happens when toluene reacts with sulfural chloride (SO2Cl2)?[Link][20]

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A Comparative Guide to Photochemical and AIBN-Initiated Chlorination: Yields, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the chlorination of organic molecules is a fundamental transformation. This guide provides an in-depth comparison of two prevalent methods for free-radical chlorination: photochemical initiation and the use of a chemical initiator, azobisisobutyronitrile (AIBN). We will delve into the underlying mechanisms, compare reaction yields and selectivity with supporting data, and provide detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.

The Central Reaction: Free-Radical Chlorination

At its core, the chlorination of an alkane is a substitution reaction where a hydrogen atom is replaced by a chlorine atom. This process typically proceeds via a free-radical chain reaction, which can be divided into three key stages: initiation, propagation, and termination. The primary difference between the two methods discussed here lies in the initiation step—the method used to generate the initial chlorine radicals.

Mechanism of Initiation: Light vs. Heat

Photochemical initiation utilizes the energy of photons, typically from a UV lamp, to induce homolytic cleavage of a chlorine-chlorine bond (Cl-Cl). This process is highly efficient and can lead to a high number of reaction events per photon absorbed, a concept known as quantum yield. In contrast, AIBN-initiated chlorination relies on the thermal decomposition of AIBN. When heated, AIBN fragments into two cyanopropyl radicals and a molecule of nitrogen gas. These cyanopropyl radicals are not directly involved in the chlorination but act as initiators by reacting with a chlorine source, such as sulfuryl chloride (SO₂Cl₂), to generate the crucial chlorine radicals.

The choice of initiation method can have significant implications for reaction conditions, selectivity, and overall yield.

Comparative Analysis of Reaction Yield and Selectivity

Key Factors Influencing Yield and Selectivity:

  • Reactivity of the Chlorine Radical: Chlorine radicals are highly reactive and, consequently, not very selective. They will abstract primary, secondary, and tertiary hydrogens at rates that are relatively close to one another. This can lead to a mixture of isomeric products when different types of C-H bonds are present in the substrate.

  • Chain Length: The efficiency of the propagation steps relative to the termination steps determines the kinetic chain length. Longer chain lengths generally lead to higher product yields. Photochemical reactions are known for their potential to have very high quantum yields, sometimes in the thousands, which translates to long and efficient chain reactions.

  • Side Reactions: Over-chlorination (the formation of di-, tri-, and polychlorinated products) is a common side reaction that can reduce the yield of the desired monochlorinated product. Careful control of the stoichiometry of the chlorinating agent is crucial for both methods.

Illustrative Data:

While a direct side-by-side comparison with identical substrates and conditions is scarce in the literature, we can analyze data from similar reactions to infer trends. For instance, in the chlorination of adamantane, which has both tertiary and secondary C-H bonds, the selectivity for the tertiary position is a key indicator.

Initiation Method/ReagentSubstrateProduct(s)Selectivity (tertiary:secondary)Reported YieldReference
Photochemical (N-chloroamide)Adamantane1-chloroadamantane & 2-chloroadamantaneHigh selectivity for tertiary C-HGood to excellent
AIBN/SO₂Cl₂AdamantaneMixture of 1- and 2-chloroadamantaneLower selectivityModerate to good

This data suggests that while both methods can effectively chlorinate alkanes, photochemical methods, particularly with specific reagents, may offer pathways to higher selectivity.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for both photochemical and AIBN-initiated chlorination of a model substrate, cyclohexane.

Photochemical Chlorination of Cyclohexane

Diagram of Experimental Workflow:

Photochemical_Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis P1 Dissolve Cyclohexane in CCl₄ P2 Add Chlorine Source (e.g., Cl₂ gas or SO₂Cl₂) P1->P2 1. R1 Place in Photoreactor P2->R1 2. R2 Irradiate with UV Lamp (monitor reaction progress) R1->R2 3. W1 Quench Reaction (e.g., with Na₂S₂O₃ soln.) R2->W1 4. W2 Wash with NaHCO₃ soln. W1->W2 5. W3 Wash with Brine W2->W3 6. W4 Dry over Na₂SO₄ W3->W4 7. PU1 Filter W4->PU1 8. PU2 Remove Solvent (Rotary Evaporation) PU1->PU2 9. PU3 Distill to Purify Chlorocyclohexane PU2->PU3 10. A1 Analyze by GC-MS PU3->A1 11.

Caption: Workflow for Photochemical Chlorination.

Materials:

  • Cyclohexane

  • Carbon tetrachloride (CCl₄, solvent)

  • Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

  • Aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Photoreactor equipped with a UV lamp (e.g., mercury vapor lamp)

  • Round-bottom flask

  • Condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet tube, dissolve cyclohexane (1.0 eq) in carbon tetrachloride.

  • Place the flask in the photoreactor.

  • If using chlorine gas, bubble a slow stream of Cl₂ (1.0-1.1 eq) through the solution while stirring. If using sulfuryl chloride, add it dropwise (1.0-1.1 eq).

  • Turn on the UV lamp to initiate the reaction. Monitor the progress of the reaction by observing the disappearance of the chlorine color (if using Cl₂) or by taking small aliquots for GC analysis.

  • Once the reaction is complete, turn off the lamp and stop the flow of chlorine gas.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium thiosulfate to remove any remaining chlorine.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any HCl formed.

  • Wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting chlorocyclohexane by distillation.

  • Analyze the product by GC-MS to determine the yield and purity.

AIBN-Initiated Chlorination of Cyclohexane

Diagram of Experimental Workflow:

AIBN_Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis P1 Combine Cyclohexane, SO₂Cl₂, and AIBN P2 Add Solvent (e.g., Benzene) P1->P2 1. R1 Heat to Reflux (typically ~80°C) P2->R1 2. R2 Monitor Reaction (evolution of gas, GC) R1->R2 3. W1 Cool to Room Temp. R2->W1 4. W2 Wash with Water W1->W2 5. W3 Wash with NaHCO₃ soln. W2->W3 6. W4 Wash with Brine W3->W4 7. W5 Dry over MgSO₄ W4->W5 8. PU1 Filter W5->PU1 9. PU2 Remove Solvent (Rotary Evaporation) PU1->PU2 10. PU3 Distill to Purify Chlorocyclohexane PU2->PU3 11. A1 Analyze by GC-MS PU3->A1 12.

Caption: Workflow for AIBN-Initiated Chlorination.

Materials:

  • Cyclohexane

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Benzene (solvent)

  • Water

  • Aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexane (1.0 eq), sulfuryl chloride (1.0-1.1 eq), and a catalytic amount of AIBN (e.g., 1-5 mol%).

  • Add benzene as a solvent.

  • Heat the mixture to reflux (approximately 80°C) with stirring. The reaction will be initiated as AIBN decomposes.

  • Monitor the reaction by observing the evolution of gas (SO₂ and HCl) and by taking aliquots for GC analysis. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel and wash with water.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting chlorocyclohexane by distillation.

  • Analyze the product by GC-MS to determine the yield and purity.

Mechanistic Diagrams

Photochemical Chlorination Mechanism:

Photochemical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 Cl₂ + hν → 2 Cl• P1 Cl• + R-H → HCl + R• I1->P1 Generates Chlorine Radical P2 R• + Cl₂ → R-Cl + Cl• T1 Cl• + Cl• → Cl₂ P1->T1 Chain Termination T2 R• + Cl• → R-Cl P1->T2 Chain Termination T3 R• + R• → R-R P1->T3 Chain Termination P2->P1 Chain Reaction P2->T1 Chain Termination P2->T2 Chain Termination P2->T3 Chain Termination

Caption: Mechanism of Photochemical Chlorination.

AIBN-Initiated Chlorination Mechanism:

AIBN_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 AIBN --(heat)--> 2 (CH₃)₂C(CN)• + N₂ I2 (CH₃)₂C(CN)• + SO₂Cl₂ → (CH₃)₂C(CN)Cl + SO₂Cl• I3 SO₂Cl• → SO₂ + Cl• P1 Cl• + R-H → HCl + R• I3->P1 Generates Chlorine Radical P2 R• + SO₂Cl₂ → R-Cl + SO₂Cl• T1 Cl• + Cl• → Cl₂ P1->T1 Chain Termination T2 R• + Cl• → R-Cl P1->T2 Chain Termination T3 R• + R• → R-R P1->T3 Chain Termination P2->I3 Chain Reaction P2->T1 Chain Termination P2->T2 Chain Termination P2->T3 Chain Termination

Caption: Mechanism of AIBN-Initiated Chlorination.

Safety Considerations

  • Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood. Have a quench solution (e.g., sodium thiosulfate) readily available.

  • Sulfuryl Chloride: Sulfuryl chloride is corrosive and reacts violently with water. Handle with care in a fume hood.

  • AIBN: AIBN is a flammable solid and can be explosive when heated under confinement. Store in a cool, dry place away from heat sources.

  • UV Radiation: Protect skin and eyes from exposure to UV radiation from photochemical reactors.

  • Solvents: Carbon tetrachloride and benzene are toxic and carcinogenic. Use appropriate personal protective equipment and handle in a fume hood. Consider using safer alternative solvents if possible.

Conclusion

Both photochemical and AIBN-initiated chlorination are effective methods for the free-radical chlorination of alkanes.

  • Photochemical chlorination offers the advantage of often being highly efficient (high quantum yield) and can be performed at or below room temperature, potentially minimizing thermal side reactions. The equipment is specialized but allows for precise control of the initiation.

  • AIBN-initiated chlorination is a convenient laboratory method that utilizes standard heating equipment. It avoids the need for a dedicated photoreactor. However, the reaction requires elevated temperatures, which may not be suitable for all substrates.

The choice between these two methods will ultimately depend on the specific substrate, the desired selectivity, the available equipment, and the scale of the reaction. For reactions where high efficiency and mild conditions are paramount, photochemical initiation is an excellent choice. For routine laboratory-scale chlorinations where thermal stability of the substrate is not a concern, AIBN initiation provides a practical and reliable alternative.

References

  • Hass, H. B., McBee, E. T., & Weber, P. (1935). Chlorination of Methane. Industrial & Engineering Chemistry, 27(10), 1190–1195. [Link]

  • Walling, C., & Mayahi, M. F. (1959). Free Radical Additions to Olefins in the Presence of Oxygen. Journal of the American Chemical Society, 81(6), 1485–1489. [Link]

  • Poutsma, M. L. (1969). Free-Radical Chlorination of Organic Molecules. In Methods in Free-Radical Chemistry (Vol. 1, pp. 79-193). Marcel Dekker.
  • Knowles, R. R., & Stephenson, C. R. J. (2011). The application of photoredox catalysis to organic synthesis. Accounts of Chemical Research, 44(3), 222–233. [Link]

  • Schuman, M., & Koenig, T. (1970). Thermal decomposition of azobisisobutyronitrile. Journal of Organic Chemistry, 35(11), 3767-3771. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine. [Link]

  • Booker-Milburn, K. I., & Berry, M. B. (2005). A Practical Flow Reactor for Continuous Organic Photochemistry. Organic Process Research & Development, 9(5), 590–592. [Link]

A Senior Application Scientist's Guide to the Comparative Toxicology of Chlorinated Aromatic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the toxicological profiles of common chlorinated aromatic solvents. As a senior application scientist, the goal is to move beyond mere data presentation and delve into the causality behind the observed toxicities and the rationale for the experimental designs used to elicit this data. This document is structured to provide a comprehensive understanding of the structure-toxicity relationship within this class of compounds, equipping you with the knowledge to make informed decisions in your research and development endeavors.

Introduction: The Double-Edged Sword of Chlorination

Chlorinated aromatic solvents, including chlorobenzene, dichlorobenzenes, and trichlorobenzenes, are widely utilized in various industrial and laboratory settings due to their excellent solvency properties.[1] However, the addition of chlorine atoms to the benzene ring, while enhancing their utility, also significantly alters their toxicological profiles. Understanding these alterations is paramount for safe handling and for predicting potential biological consequences. This guide will explore the comparative toxicology of these compounds, focusing on how the number and position of chlorine substituents influence their metabolic fate and toxic endpoints.

The Influence of Structure on Acute Toxicity

The acute toxicity of chlorinated aromatic solvents generally increases with the degree of chlorination, although the position of the chlorine atoms also plays a crucial role. This is evident when comparing the oral LD50 values in rats.

Table 1: Comparative Acute Oral Toxicity of Chlorinated Aromatic Solvents in Rats

CompoundChemical StructureOral LD50 (mg/kg)Key Toxicological Observations
Chlorobenzene 1,110 - 2,910Central nervous system depression, liver and kidney damage.[1]
1,2-Dichlorobenzene 500Potent hepatotoxicity.[2][3]
1,3-Dichlorobenzene 1,083Moderate hepatotoxicity.
1,4-Dichlorobenzene 3,850Liver and kidney damage.[1]
1,2,3-Trichlorobenzene 1,830Liver and kidney are target organs.[4]
1,2,4-Trichlorobenzene 756 - 880Stronger acute toxicity compared to other trichlorobenzene isomers.[4]
1,3,5-Trichlorobenzene No definitive LD50 reported; generally considered less acutely toxic than other isomers.[4]Less acutely toxic than other isomers.

Note: LD50 values can vary between studies due to differences in strain, sex, and experimental conditions.

The data clearly indicates that 1,2,4-trichlorobenzene is the most acutely toxic of the trichlorobenzene isomers, while 1,2-dichlorobenzene is the most acutely toxic of the dichlorobenzene isomers.[4] This highlights the principle that not only the number but also the arrangement of chlorine atoms dictates the toxic potential.

Mechanistic Insights into Chlorinated Aromatic Solvent Toxicity

The toxicity of these solvents is intrinsically linked to their metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[5][6] This metabolic activation is a critical initiating event that can lead to cellular damage through the formation of reactive intermediates and the induction of oxidative stress.

Metabolic Activation by Cytochrome P450

The initial step in the metabolism of chlorinated benzenes is the formation of arene oxides, which are highly reactive electrophilic intermediates.[5] These epoxides can then undergo several transformations, including rearrangement to chlorophenols, enzymatic hydration to dihydrodiols, or conjugation with glutathione (GSH).

The specific CYP isozymes involved in the metabolism of these compounds can influence the nature and extent of toxicity. For example, CYP2E1 is a key enzyme in the metabolism of many chlorinated solvents.[7]

The following diagram illustrates the general metabolic pathway leading to the formation of reactive metabolites.

Metabolic_Activation Chlorinated_Benzene Chlorinated Aromatic Solvent CYP450 Cytochrome P450 (e.g., CYP2E1) Chlorinated_Benzene->CYP450 Oxidation Arene_Oxide Arene Oxide (Reactive Intermediate) CYP450->Arene_Oxide Covalent_Binding Covalent Binding to Macromolecules (DNA, Proteins, Lipids) Arene_Oxide->Covalent_Binding Electrophilic Attack GSH_Conjugation GSH Conjugation (Detoxification) Arene_Oxide->GSH_Conjugation GST Chlorophenols Chlorophenols Arene_Oxide->Chlorophenols Rearrangement Cellular_Damage Cellular Damage & Toxicity Covalent_Binding->Cellular_Damage Excretion Excretion GSH_Conjugation->Excretion

Caption: Metabolic activation of chlorinated aromatic solvents by cytochrome P450.

Oxidative Stress

The metabolism of chlorinated aromatic solvents can also lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals. This occurs through futile cycling of the CYP450 system and the redox cycling of certain metabolites. The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to cytotoxicity and genotoxicity.

The following diagram illustrates the induction of oxidative stress.

Oxidative_Stress Metabolism Metabolism of Chlorinated Aromatic Solvents ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Cellular_Dysfunction Cellular Dysfunction & Apoptosis Lipid_Peroxidation->Cellular_Dysfunction Protein_Oxidation->Cellular_Dysfunction DNA_Damage->Cellular_Dysfunction

Caption: Induction of oxidative stress by chlorinated aromatic solvent metabolism.

Key Experimental Protocols for Toxicological Assessment

The toxicological data presented in this guide are derived from standardized and validated experimental protocols. Understanding these methodologies is crucial for interpreting the data and for designing future studies. The following are detailed, step-by-step methodologies for key experiments.

Acute Oral Toxicity Assessment (Following OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.

Experimental Workflow:

Acute_Toxicity_Workflow Start Start Dose_Selection Select Starting Dose Level (e.g., 300 mg/kg) Start->Dose_Selection Dose_Animals Dose 3 Animals (Single Sex, e.g., Female Rats) Dose_Selection->Dose_Animals Observe Observe for 14 Days (Mortality & Clinical Signs) Dose_Animals->Observe Decision1 Mortality? Observe->Decision1 Stop_Classify Stop & Classify (Higher Toxicity) Decision1->Stop_Classify 2 or 3 Deaths Decision2 No or 1 Death? Decision1->Decision2 No or 1 Death Dose_Lower Dose 3 More Animals at a Lower Dose Level Dose_Lower->Observe Dose_Lower->Stop_Classify Decision2->Dose_Lower Yes Dose_Higher Dose 3 More Animals at a Higher Dose Level Decision2->Dose_Higher No Dose_Higher->Observe Stop_Classify_Lower Stop & Classify (Lower Toxicity) Dose_Higher->Stop_Classify_Lower

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Step-by-Step Methodology:

  • Animal Selection and Acclimation: Use healthy, young adult rodents (e.g., rats, typically females as they are often more sensitive) from a single strain. Acclimate the animals to the laboratory conditions for at least 5 days.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The concentration should be such that the volume administered is appropriate for the animal's weight.

  • Dosing: Administer a single oral dose of the test substance to a group of 3 animals using a stomach tube or a suitable intubation cannula.

  • Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Record any mortalities.

  • Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.

  • Pathology: At the end of the observation period, humanely euthanize all surviving animals and conduct a gross necropsy.

  • Data Analysis and Interpretation: The toxicity class is determined based on the number of mortalities at a given dose level, following the decision logic outlined in the OECD 423 guideline.

In Vitro Cytotoxicity Assessment (Neutral Red Uptake Assay)

This assay assesses the viability of cells in culture after exposure to a test substance. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cells) in a 96-well microtiter plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Treatment: Prepare a series of dilutions of the test substance in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test substance. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Neutral Red Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add medium containing neutral red (typically 50 µg/mL) to each well and incubate for 3 hours.

  • Dye Extraction: Remove the neutral red medium, wash the cells with a wash/fix solution, and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits cell viability by 50%) can then be determined by plotting a dose-response curve.

Genotoxicity Assessment (Alkaline Comet Assay - following OECD Guideline 489)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Step-by-Step Methodology:

  • Animal Treatment: Expose animals (e.g., rats) to the test substance, typically via oral gavage, for a defined period. Include a vehicle control and a positive control (a known genotoxic agent).

  • Tissue Collection and Cell Isolation: At the appropriate time after the last dose, humanely euthanize the animals and collect the target tissues (e.g., liver, kidney). Isolate single cells or nuclei from the tissues.

  • Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to draw the negatively charged DNA towards the anode. Damaged DNA (containing strand breaks) will migrate further, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Scoring and Data Analysis: Visualize the slides using a fluorescence microscope. Capture images of the comets and analyze them using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail, and tail moment). Statistical analysis is then performed to determine if there is a significant increase in DNA damage in the treated groups compared to the control group.

Conclusion: A Framework for Informed Risk Assessment

This guide provides a comparative overview of the toxicology of chlorinated aromatic solvents, emphasizing the interplay between chemical structure, metabolic activation, and the resulting toxic endpoints. The provided experimental protocols offer a foundation for the robust and reproducible assessment of these and other potentially hazardous compounds.

As researchers and drug development professionals, a thorough understanding of these principles is not merely an academic exercise but a critical component of responsible science. By applying this knowledge, we can better predict the toxic potential of novel compounds, design safer chemical entities, and ensure the well-being of both researchers and the public. It is imperative to consult the full, official OECD guidelines and relevant safety data sheets before undertaking any experimental work with these compounds.

References

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The Friedel-Crafts Conundrum: Why 1-Chloro-3-(dichloromethyl)benzene Resists Alkylation and Acylation

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Synthetic Chemistry

For chemists engaged in the synthesis of complex aromatic compounds, the Friedel-Crafts reaction is a cornerstone of C-C bond formation. However, its limitations, particularly with deactivated aromatic systems, present significant synthetic hurdles. This guide provides an in-depth analysis of why Friedel-Crafts alkylation and acylation reactions are notoriously unsuccessful with 1-Chloro-3-(dichloromethyl)benzene. We will explore the underlying electronic principles, compare the reactivity of this substrate to more amenable analogues, and present viable alternative synthetic strategies, complete with experimental insights.

The Electronic Landscape of this compound: A Tale of Two Deactivators

The reactivity of an aromatic ring in electrophilic aromatic substitution (EAS) is fundamentally governed by the electronic nature of its substituents. In the case of this compound, the benzene nucleus is burdened by two electron-withdrawing groups, rendering it exceptionally unreactive towards the electrophiles generated in Friedel-Crafts reactions.

  • The Chloro Group (-Cl): This substituent exhibits a dual electronic effect. It inductively withdraws electron density (-I effect) due to the high electronegativity of chlorine, thus deactivating the ring.[1][2] However, it also possesses lone pairs of electrons that can be donated into the ring through resonance (+R or +M effect), which directs incoming electrophiles to the ortho and para positions.[1] Overall, the inductive effect is stronger, making the chloro group a weak deactivator.

  • The Dichloromethyl Group (-CHCl₂): This is a powerful deactivating group.[1] The two chlorine atoms on the benzylic carbon exert a strong electron-withdrawing inductive effect (-I effect), which significantly depletes the electron density of the benzene ring.[1][3] This makes the ring much less nucleophilic and therefore less susceptible to attack by an electrophile. The dichloromethyl group is a meta-director.

The combination of these two deactivating groups makes this compound a very electron-poor aromatic system, and consequently, highly unreactive in Friedel-Crafts reactions.[4][5][6]

Mechanistic Failure of the Friedel-Crafts Reaction

The Friedel-Crafts reaction, in both its alkylation and acylation forms, proceeds via electrophilic aromatic substitution.[7][8][9][10] The core of the reaction is the attack of the electron-rich aromatic ring on a carbocation (in alkylation) or an acylium ion (in acylation).

A Visual Explanation of the Challenge:

G cluster_0 Friedel-Crafts Reaction Pathway Aromatic Ring This compound (Electron-Poor) Intermediate Sigma Complex (Highly Unstable) Aromatic Ring->Intermediate Attack Electrophile R+ or RCO+ (Electrophile) Electrophile->Intermediate Lewis Acid AlCl3 Lewis Acid->Electrophile Generates Product No Reaction Intermediate->Product Deprotonation Fails

Caption: Hypothetical Friedel-Crafts reaction with this compound.

The primary reason for the failure of this reaction with our substrate is the destabilization of the key intermediate , the sigma complex (or arenium ion). The formation of this positively charged intermediate is the rate-determining step. With two potent electron-withdrawing groups already pulling electron density out of the ring, the introduction of a positive charge is energetically highly unfavorable.[11] The benzene ring simply lacks the necessary nucleophilicity to attack the electrophile effectively.

Comparative Reactivity: A Data-Driven Perspective

While specific kinetic data for the Friedel-Crafts reaction on this compound is scarce in the literature due to its extreme lack of reactivity, we can draw comparisons with related, less deactivated substrates to illustrate the dramatic effect of the substituents.

SubstrateRelative Rate of Nitration (vs. Benzene)Expected Outcome of Friedel-Crafts Acylation
Benzene1Successful
Chlorobenzene0.033Successful, but slower than benzene
Toluene25Successful and faster than benzene
1,3-Dichlorobenzene0.001Very slow to no reaction
This compound Extremely Low (<<0.001) No Reaction

This table presents approximate relative rates of a typical electrophilic aromatic substitution reaction to provide a qualitative comparison.

As the data suggests, the cumulative deactivating effect of multiple electron-withdrawing groups leads to a precipitous drop in reactivity.

Alternative Synthetic Strategies for Functionalizing Deactivated Arenes

Given the futility of employing Friedel-Crafts reactions on this compound, alternative synthetic routes must be considered. The choice of method will depend on the desired transformation.

For Acylation: The Friedel-Crafts "Workaround" - Acylation of a Pre-functionalized Intermediate

A common strategy is to introduce the desired acyl group onto a more reactive precursor and then modify the substituents to arrive at the target molecule.

Workflow for Circumventing Friedel-Crafts Limitations:

G A Start with a more reactive precursor (e.g., 1-chloro-3-methylbenzene) B Perform Friedel-Crafts Acylation A->B C Introduce the dichloromethyl group (e.g., via radical chlorination) B->C D Final Product C->D

Caption: A multi-step approach to achieve the desired acylated product.

For Alkylation: Nucleophilic Aromatic Substitution (SNAAr)

If the goal is to introduce a nucleophile, rather than an electrophile, onto the ring, Nucleophilic Aromatic Substitution (SNAAr) can be a powerful alternative, especially with electron-poor arenes. The presence of electron-withdrawing groups is, in fact, a prerequisite for this reaction to proceed efficiently.

Experimental Protocol: A Representative SNAr Reaction

Reaction: Methoxylation of a highly deactivated aryl chloride.

Materials:

  • 1-Chloro-2,4-dinitrobenzene (as a representative highly deactivated substrate)

  • Sodium methoxide

  • Methanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-Chloro-2,4-dinitrobenzene (1.0 eq) in methanol.

  • Add sodium methoxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The failure of Friedel-Crafts reactions with this compound is a direct consequence of the potent and cumulative electron-withdrawing effects of the chloro and dichloromethyl substituents. These groups render the aromatic ring too electron-deficient to participate in electrophilic aromatic substitution. For synthetic chemists facing this challenge, a shift in strategy from electrophilic to nucleophilic substitution, or the use of a multi-step approach involving the functionalization of a more reactive precursor, is essential. Understanding these fundamental principles of reactivity is crucial for the rational design of synthetic routes to complex aromatic molecules.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. [Link]

  • Quora. (2021). How to arrange these compounds from most reactive toward electrophilic aromatic substitution. [Link]

  • NCERT. (n.d.). Hydrocarbons. [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. [Link]

  • Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • ResearchGate. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. [Link]

  • ResearchGate. (2025). Modern Friedel-crafts chemistry. Part 25. Friedel-crafts alkylation of benzene with 3-chloro-2-(chloromethyl)-1-propene. [Link]

  • Filo. (2025). Explain the limitations of Friedel-Crafts reactions. [Link]

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